Gln-AMS TFA
Description
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Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2,5-diamino-5-oxopentanoyl]sulfamate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8O8S.C2HF3O2/c16-6(1-2-8(17)24)14(27)22-32(28,29)30-3-7-10(25)11(26)15(31-7)23-5-21-9-12(18)19-4-20-13(9)23;3-2(4,5)1(6)7/h4-7,10-11,15,25-26H,1-3,16H2,(H2,17,24)(H,22,27)(H2,18,19,20);(H,6,7)/t6-,7+,10+,11+,15+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKPSIJRHFDWMM-RVUKTNCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCC(=O)N)N)O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCC(=O)N)N)O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N8O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Gln-AMS TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gln-AMS TFA is a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis. This document provides a comprehensive overview of its mechanism of action, from direct enzyme inhibition to the downstream cellular consequences. Detailed experimental protocols for studying GlnRS activity and its inhibition are provided, along with visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Glutaminyl-tRNA Synthetase
This compound functions as a competitive inhibitor of glutaminyl-tRNA synthetase (GlnRS).[1][2][3] GlnRS is a vital enzyme responsible for the precise attachment of the amino acid glutamine to its cognate tRNA (tRNAGln). This process, known as aminoacylation or tRNA charging, is a fundamental prerequisite for the incorporation of glutamine into nascent polypeptide chains during protein synthesis.
This compound is a stable analog of glutaminyl-adenylate, the intermediate formed during the GlnRS-catalyzed reaction. By mimicking this intermediate, this compound binds to the active site of GlnRS, thereby preventing the binding of the natural substrates, glutamine and ATP. This inhibition effectively halts the production of correctly charged glutaminyl-tRNAGln.
Molecular Interactions
The inhibitory activity of this compound is rooted in its specific interactions within the GlnRS active site. Structural studies of a closely related glutaminyl-adenylate analog complexed with GlnRS and tRNAGln reveal the molecular basis for its potency and selectivity. The inhibitor occupies the same binding pocket as the native glutaminyl-adenylate intermediate. Key interactions involve hydrogen bonding with residues that are critical for recognizing the glutamine side chain, distinguishing it from the structurally similar amino acid, glutamate. This precise molecular recognition underscores the specificity of the inhibitor for GlnRS.
Downstream Cellular Effects: Induction of the Amino Acid Starvation Response
The inhibition of GlnRS by this compound leads to an accumulation of uncharged tRNAGln within the cell. This accumulation serves as a critical intracellular signal of amino acid insufficiency, triggering a conserved signaling cascade known as the Amino Acid Starvation Response (AAR) or the Integrated Stress Response (ISR).
Activation of GCN2 Kinase
The primary sensor of uncharged tRNA in eukaryotic cells is the general control nonderepressible 2 (GCN2) kinase. Upon binding to uncharged tRNA, GCN2 undergoes a conformational change that activates its kinase domain. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.
Inhibition of Global Protein Synthesis and Preferential Translation of ATF4
Phosphorylation of eIF2α inhibits the function of the guanine nucleotide exchange factor eIF2B. This leads to a global reduction in protein synthesis, as the pool of active eIF2-GTP required for translation initiation is depleted. However, under these conditions, the translation of specific mRNAs, most notably that of the Activating Transcription Factor 4 (ATF4), is paradoxically enhanced. ATF4 is a key transcription factor that orchestrates the expression of a wide range of genes involved in amino acid biosynthesis, transport, and stress adaptation.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Assay Type |
| Ki | 1.32 µM | Glutaminyl-tRNA Synthetase (GlnRS) | Biochemical Inhibition Assay |
| IC50 (Cell Viability) | Data not available in the searched literature. | - | Cell-based Assay |
| IC50 (Protein Synthesis) | Data not available in the searched literature. | - | Cell-based Assay |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Gln-AMS TFA: A Technical Guide to a Potent Glutaminyl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gln-AMS TFA is a high-affinity inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein synthesis. As a stable analog of the glutaminyl-adenylate intermediate, this compound serves as a powerful tool for studying the mechanism of GlnRS and for exploring its potential as a therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the cellular signaling pathways affected by its activity.
Gln-AMS, also known as 5'-O-[N-(L-glutaminyl)sulfamoyl]adenosine (QSI), is a type Ia aminoacyl-tRNA synthetase (AARS) inhibitor.[1] Its primary mode of action is the competitive inhibition of GlnRS, an enzyme responsible for the esterification of glutamine to its cognate tRNA (tRNAGln). This process, known as aminoacylation, is a critical step in ensuring the fidelity of protein translation.
Quantitative Inhibition Data
The inhibitory potency of this compound against GlnRS has been characterized by its inhibition constant (Ki). This value provides a measure of the inhibitor's binding affinity to the enzyme.
| Parameter | Value | Target Enzyme | Reference |
| Ki | 1.32 µM | Glutaminyl-tRNA Synthetase (GlnRS) | [1][2] |
Mechanism of Action
This compound acts as a stable mimic of the glutaminyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by GlnRS. The sulfamoyl group in Gln-AMS replaces the phosphate group of the natural intermediate, forming a non-hydrolyzable linkage. This allows the inhibitor to bind tightly to the active site of GlnRS, preventing the binding of the natural substrates, glutamine and ATP. The prior binding of tRNAGln to the synthetase is a prerequisite for the activation of glutamine by ATP, and consequently for the effective inhibition by this compound.[2]
Experimental Protocols
Synthesis of Gln-AMS (5'-O-[N-(L-glutaminyl)sulfamoyl]adenosine)
Glutaminyl-tRNA Synthetase (GlnRS) Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of this compound against GlnRS. This assay measures the extent of aminoacylation of tRNAGln in the presence and absence of the inhibitor.
Materials:
-
Purified GlnRS enzyme
-
In vitro transcribed tRNAGln
-
This compound
-
[3H]-Glutamine
-
ATP
-
Reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and [3H]-Glutamine.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction with no inhibitor.
-
Enzyme and tRNA Addition: Initiate the reaction by adding GlnRS and tRNAGln to the mixtures.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.
-
Quenching: Stop the reactions by precipitating the tRNA and any charged aminoacyl-tRNA with cold TCA.
-
Filtration: Filter the precipitated material through glass fiber filters. Wash the filters with cold TCA to remove unincorporated [3H]-Glutamine.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of aminoacylation at each inhibitor concentration. Calculate the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive inhibition).
Signaling Pathways and Cellular Effects
Inhibition of GlnRS by this compound leads to a decrease in the pool of charged glutaminyl-tRNAGln (Gln-tRNAGln). The accumulation of uncharged tRNA is a key cellular stress signal that activates the Integrated Stress Response (ISR). A central kinase in this pathway is the General Control Nonderepressible 2 (GCN2).
GCN2-Mediated Integrated Stress Response
Upon binding to uncharged tRNA, GCN2 becomes activated and phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits the GDP/GTP exchange activity of the eIF2B complex, leading to a global downregulation of protein synthesis. This helps to conserve resources during periods of amino acid scarcity. Paradoxically, the phosphorylation of eIF2α also leads to the preferential translation of certain mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and transport, as well as stress response genes, in an attempt to restore cellular homeostasis.
Caption: GlnRS Inhibition and GCN2 Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the inhibitory effect of this compound on GlnRS and its downstream cellular consequences.
Caption: Workflow for this compound Characterization.
Conclusion
This compound is an invaluable tool for the study of glutaminyl-tRNA synthetase and the broader field of protein synthesis. Its high potency and stability make it a preferred inhibitor for biochemical and structural studies. Furthermore, its ability to induce the integrated stress response provides a specific means to investigate the cellular consequences of amino acid deprivation and the role of GlnRS in cellular signaling. This technical guide serves as a comprehensive resource for researchers utilizing this compound in their investigations, from fundamental enzymology to drug discovery efforts.
References
The Role of Gln-AMS TFA in the Investigation of Aminoacyl-tRNA Synthetases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis, catalyzes the specific attachment of glutamine to its cognate tRNA (tRNAGln). This function is vital for the fidelity of genetic code translation. The study of GlnRS, both for fundamental understanding of its mechanism and as a target for novel therapeutics, necessitates sophisticated molecular tools. Gln-AMS TFA (5'-O-[N-(L-glutaminyl)sulfamoyl]adenosine trifluoroacetate salt) has emerged as a pivotal compound in this field. As a stable, non-hydrolyzable analog of the glutaminyl-adenylate intermediate formed during the GlnRS catalytic cycle, Gln-AMS serves as a potent competitive inhibitor. This technical guide provides an in-depth overview of the application of this compound in studying GlnRS, detailing its mechanism of action, experimental protocols for its use, and its role in elucidating the enzyme's function and its connection to cellular signaling pathways.
Introduction to Glutaminyl-tRNA Synthetase (GlnRS)
Glutaminyl-tRNA synthetase belongs to the class I family of aminoacyl-tRNA synthetases (aaRSs). These enzymes are essential for protein synthesis in most eukaryotes and some bacteria.[1] The catalytic process of GlnRS occurs in two distinct steps:
-
Amino Acid Activation: Glutamine (Gln) reacts with adenosine triphosphate (ATP) to form a high-energy glutaminyl-adenylate (Gln-AMP) intermediate, with the release of pyrophosphate (PPi).
-
Aminoacyl Transfer: The activated glutaminyl moiety is then transferred from the adenylate to the 3'-end of its cognate tRNAGln, producing Gln-tRNAGln and releasing adenosine monophosphate (AMP).
The overall reaction is as follows: Gln + ATP + tRNAGln → Gln-tRNAGln + AMP + PPi[2][3]
The fidelity of this process is critical, as errors can lead to the incorporation of incorrect amino acids into proteins, resulting in cellular dysfunction. Due to its essential role, GlnRS is a target for the development of antimicrobial and other therapeutic agents.
This compound: A Stable Intermediate Analog and Potent Inhibitor
2.1. Structure and Mechanism of Action
Gln-AMS is a synthetic molecule designed to mimic the transient Gln-AMP intermediate.[4] The key structural feature of Gln-AMS is the replacement of the labile phospho-anhydride bond in Gln-AMP with a stable sulfamoyl linkage. This modification renders the molecule resistant to hydrolysis, allowing it to bind tightly to the GlnRS active site and effectively "trap" the enzyme in a state resembling the transition state of the first catalytic step. The trifluoroacetate (TFA) salt is a common and commercially available formulation of this inhibitor.
The inhibitory action of Gln-AMS arises from its ability to act as a competitive inhibitor with respect to both glutamine and ATP. By occupying the active site, it prevents the binding of the natural substrates and halts the aminoacylation reaction.
2.2. Quantitative Inhibition Data
Gln-AMS is a potent inhibitor of GlnRS, a property that has been quantified in several studies. The primary metric for its inhibitory activity is the inhibition constant (Ki). Additionally, the half-maximal inhibitory concentration (IC50) can be determined to assess its potency in a given experimental setup.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| Gln-AMS | E. coli GlnRS | 1.32 µM | Not Reported | [4] |
| Gln-AMS | P. falciparum (cell growth) | Not Reported | Potent Inhibition (specific value not provided) | [5] |
Experimental Protocols for Studying GlnRS with this compound
The following are detailed methodologies for key experiments utilizing this compound to investigate GlnRS activity and inhibition.
3.1. Determination of GlnRS Inhibition using a Malachite Green-Based Pyrophosphate Assay
This continuous spectrophotometric assay quantifies GlnRS activity by measuring the production of pyrophosphate (PPi), a product of the amino acid activation step. The PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected by the malachite green reagent.
Materials:
-
Purified GlnRS enzyme
-
This compound
-
L-Glutamine
-
ATP
-
tRNAGln
-
HEPES buffer (pH 7.5)
-
MgCl2
-
KCl
-
Dithiothreitol (DTT)
-
Inorganic Pyrophosphatase
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM MgCl2, 50 mM KCl, and 2 mM DTT.
-
Reagent Preparation:
-
Prepare stock solutions of L-Glutamine, ATP, and tRNAGln in the reaction buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a dilution series.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 100 µL:
-
Reaction Buffer
-
A fixed, saturating concentration of ATP (e.g., 5 mM).
-
A fixed, saturating concentration of tRNAGln (e.g., 10 µM).
-
A concentration of L-Glutamine near its Km value.
-
Varying concentrations of this compound (and a no-inhibitor control).
-
A fixed concentration of inorganic pyrophosphatase (e.g., 1 U/mL).
-
-
-
Enzyme Addition and Incubation: Initiate the reaction by adding a fixed amount of GlnRS enzyme to each well. Incubate the plate at 37°C for a set period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at a wavelength between 620-660 nm.
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Convert the absorbance readings to the concentration of PPi produced.
-
Plot the reaction velocity (rate of PPi production) against the concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
3.2. ATP-PPi Exchange Assay for Kinetic Analysis of Inhibition
This classic assay measures the first step of the aminoacylation reaction in reverse. It quantifies the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP, which is dependent on the presence of the amino acid. This assay is particularly useful for determining the kinetic parameters of inhibition.
Materials:
-
Purified GlnRS enzyme
-
This compound
-
L-Glutamine
-
ATP
-
[32P]Pyrophosphate
-
Tris-HCl buffer (pH 7.8)
-
MgCl2
-
Bovine Serum Albumin (BSA)
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Sodium pyrophosphate (unlabeled)
-
Scintillation counter and vials
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, L-Glutamine, and [32P]PPi.
-
Inhibitor Addition: Add varying concentrations of this compound to a series of reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding GlnRS enzyme. Incubate at 37°C.
-
Reaction Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction by adding the aliquot to a solution of activated charcoal in TCA and unlabeled sodium pyrophosphate. The charcoal binds the ATP, including the newly formed [32P]ATP.
-
Washing: Wash the charcoal pellet multiple times with a cold solution of TCA and sodium pyrophosphate to remove unincorporated [32P]PPi.
-
Quantification: Resuspend the washed charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the rate of [32P]ATP formation for each inhibitor concentration.
-
To determine the mode of inhibition and the Ki value, perform the assay at varying concentrations of one substrate (e.g., L-Glutamine) while keeping the other (ATP) at a saturating concentration, across different fixed concentrations of this compound.
-
Analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualizing Mechanisms and Workflows with Graphviz
4.1. GlnRS Catalytic Cycle and Inhibition by Gln-AMS
Caption: The catalytic cycle of GlnRS and competitive inhibition by Gln-AMS.
4.2. Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound against GlnRS.
GlnRS in Cellular Signaling: A Frontier for Gln-AMS Application
Beyond their canonical role in protein synthesis, aminoacyl-tRNA synthetases are increasingly recognized for their involvement in diverse cellular signaling pathways.[6] Human GlnRS, for instance, has been shown to interact with apoptosis signal-regulating kinase 1 (ASK1), a key component of stress-induced apoptotic pathways.[1] This interaction is dependent on the cellular concentration of glutamine and results in the inhibition of ASK1 activity, thereby suppressing apoptosis.[6][7]
The binding of glutamine to GlnRS appears to induce a conformational change that promotes its association with ASK1, sequestering it and preventing its activation by upstream signals like TNF-α or oxidative stress.[8] This positions GlnRS as a sensor of glutamine availability, directly linking nutrient status to cell survival decisions.
While this compound has not yet been explicitly reported in studies of the GlnRS-ASK1 pathway, its utility as a tool to probe this interaction is significant. As a stable analog that binds to the glutamine active site, Gln-AMS could be used to investigate whether the binding of a glutamine mimic is sufficient to induce the conformational changes necessary for the interaction with ASK1. Such experiments could help to dissect the molecular requirements for this non-canonical function of GlnRS and could pave the way for the development of small molecules that modulate this signaling axis for therapeutic purposes, for example, in cancer, where glutamine metabolism is often dysregulated.
5.1. Proposed GlnRS-ASK1 Signaling Pathway
Caption: Glutamine-dependent inhibition of the ASK1 apoptotic pathway by GlnRS.
Conclusion and Future Directions
This compound is an indispensable tool for the study of glutaminyl-tRNA synthetase. Its ability to act as a stable mimic of the catalytic intermediate allows for detailed structural and kinetic investigations of the GlnRS active site. The experimental protocols outlined in this guide provide a framework for researchers to characterize the inhibition of GlnRS and to screen for novel inhibitors. Furthermore, the emerging role of GlnRS in cellular signaling opens up new avenues of research where this compound could be instrumental in dissecting these non-canonical functions. Future studies employing this compound will likely provide deeper insights into the allosteric regulation of GlnRS and its integration with broader cellular networks, potentially leading to the development of novel therapeutic strategies targeting this essential enzyme.
References
- 1. Glutaminyl-tRNA Synthetase [aars.online]
- 2. BiGG Reaction GLNTRS in iCN718 [bigg.ucsd.edu]
- 3. BiGG Reaction GLNTRS in iLB1027_lipid [bigg.ucsd.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Glutamine-dependent antiapoptotic interaction of human glutaminyl-tRNA synthetase with apoptosis signal-regulating kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. target.re.kr [target.re.kr]
- 8. researchgate.net [researchgate.net]
Gln-AMS TFA: A Technical Guide to its Role as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gln-AMS TFA stands as a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in the machinery of protein synthesis. By targeting GlnRS, this compound effectively disrupts the essential process of charging transfer RNA (tRNA) with the amino acid glutamine, thereby leading to a cessation of polypeptide chain elongation wherever glutamine is required. This technical guide provides a comprehensive overview of the core mechanism of this compound, its direct impact on protein synthesis, and detailed hypothetical protocols for its investigation. While the direct inhibitory constant (Ki) for GlnRS is established, this guide also highlights the current gap in publicly available literature regarding quantitative data on the overall inhibition of cellular or in vitro protein synthesis (e.g., IC50 values).
Core Mechanism of Action: Inhibition of Glutaminyl-tRNA Synthetase
The fundamental role of protein synthesis is to translate the genetic code, encoded in messenger RNA (mRNA), into functional proteins. This process relies on the accurate incorporation of amino acids into a growing polypeptide chain. Each amino acid is brought to the ribosome by its specific tRNA molecule. The correct pairing of an amino acid with its corresponding tRNA is catalyzed by a family of enzymes known as aminoacyl-tRNA synthetases (aaRS).
This compound is a type Ia aminoacyl-tRNA synthetase inhibitor that specifically targets glutaminyl-tRNA synthetase (GlnRS)[1][2]. GlnRS is responsible for the following two-step reaction:
-
Amino Acid Activation: Glutamine (Gln) and ATP react to form a glutaminyl-adenylate intermediate (Gln-AMP) and pyrophosphate (PPi).
-
tRNA Charging: The activated glutamine is then transferred from Gln-AMP to the 3' end of its cognate tRNA, tRNAGln, forming Gln-tRNAGln.
This compound acts as a stable analog of the glutaminyl-adenylate intermediate, binding tightly to the active site of GlnRS. This binding prevents the enzyme from proceeding with the charging of tRNAGln.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | Reference |
| Glutaminyl-tRNA Synthetase (GlnRS) | Gln-AMS | 1.32 µM | [1] |
The inhibition of GlnRS by this compound has a direct and immediate consequence on protein synthesis. Without a sufficient supply of charged Gln-tRNAGln, the ribosome will stall when it encounters a glutamine codon (CAA or CAG) on the mRNA template. This leads to premature termination of translation and the production of truncated, non-functional proteins. The depletion of charged tRNAGln is a key limiting factor for new protein synthesis, particularly in environments where glutamine availability is already restricted[3].
Signaling Pathways and Cellular Consequences
The inhibition of aminoacyl-tRNA synthetases can have broader cellular effects beyond the immediate halt of protein synthesis. The accumulation of uncharged tRNAs can act as a cellular stress signal, potentially activating pathways such as the GCN2 pathway, which responds to amino acid deprivation[3]. However, specific studies detailing the direct effects of this compound on signaling pathways such as mTOR are not currently available in the public domain. It is plausible that, like other conditions that limit amino acid availability for protein synthesis, this compound could indirectly impact these nutrient-sensing pathways.
Experimental Protocols for a Deeper Understanding
While specific, published experimental protocols detailing the use of this compound to quantify protein synthesis inhibition are scarce, established methodologies can be readily adapted for this purpose. Below are detailed, hypothetical protocols for key experiments.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.
Objective: To determine the IC50 value of this compound for the inhibition of in vitro protein synthesis.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit
-
Reporter mRNA (e.g., Luciferase or Green Fluorescent Protein mRNA)
-
This compound
-
Amino acid mixture (with and without glutamine)
-
Nuclease-free water
-
Luminometer or fluorometer
Protocol:
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in nuclease-free water or an appropriate solvent as recommended by the supplier.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the components of the in vitro translation kit according to the manufacturer's instructions. This will typically include the cell lysate, reaction buffer, and an amino acid mixture.
-
Addition of Inhibitor: Add the various concentrations of this compound to the reaction mixtures. Include a vehicle control (solvent only) and a positive control for inhibition (e.g., cycloheximide).
-
Initiation of Translation: Add the reporter mRNA to each reaction to initiate protein synthesis.
-
Incubation: Incubate the reactions at the temperature and for the duration recommended by the kit manufacturer (typically 30-37°C for 60-90 minutes).
-
Quantification of Protein Synthesis:
-
For luciferase reporter: Add the luciferase substrate and measure the luminescence using a luminometer.
-
For GFP reporter: Measure the fluorescence using a fluorometer.
-
-
Data Analysis: Plot the reporter signal as a function of this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Cellular Protein Synthesis Inhibition Assay (Puromycin-based)
This method measures the rate of global protein synthesis in cultured cells by detecting the incorporation of a puromycin analog.
Objective: To quantify the dose-dependent effect of this compound on protein synthesis in a cellular context.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound
-
O-propargyl-puromycin (OPP) or other puromycin analogs for click chemistry
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound for a predetermined period (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Puromycin Analog Labeling: Add the puromycin analog (e.g., OPP) to the cell culture medium and incubate for a short period (e.g., 30-60 minutes). OPP will be incorporated into nascent polypeptide chains.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to standard protocols.
-
Click Chemistry Reaction: Perform the click chemistry reaction by adding the fluorescent azide-containing cocktail to the cells. This will fluorescently label the newly synthesized, OPP-containing proteins.
-
Imaging and Analysis:
-
Microscopy: Image the cells using a fluorescence microscope. Quantify the fluorescence intensity per cell.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis: Plot the mean fluorescence intensity as a function of this compound concentration to determine the dose-dependent inhibition of protein synthesis.
Visualizing the Impact: Signaling and Workflow Diagrams
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
This compound Mechanism of Action
Caption: Mechanism of this compound inhibition of protein synthesis.
Experimental Workflow for Cellular Protein Synthesis Assay
Caption: Workflow for assessing this compound's effect on cellular protein synthesis.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of glutaminyl-tRNA synthetase, positioning it as a direct inhibitor of protein synthesis. Its specificity for GlnRS makes it a valuable tool for studying the roles of glutamine in translation and for investigating the cellular consequences of inhibiting this fundamental process. While its enzymatic inhibition is defined, a critical need exists for studies that quantify its impact on global protein synthesis in various biological systems and elucidate its effects on related cellular signaling pathways. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the activity of this potent molecule and its potential applications in drug development and fundamental research.
References
An In-depth Technical Guide on the Binding Affinity of Gln-AMS to GlnRS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding affinity of Glutaminyl-5'sulfamoyladenosine (Gln-AMS) to Glutaminyl-tRNA Synthetase (GlnRS). Gln-AMS serves as a stable analog of the glutaminyl-adenylate intermediate, making it a crucial tool for studying the enzyme's mechanism and a potential scaffold for inhibitor development.
Quantitative Binding Affinity Data
The binding affinity of Gln-AMS and related compounds to GlnRS has been quantified through inhibition studies. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a stronger binding affinity.
| Compound | Alias | Target Enzyme | Inhibition Constant (Ki) | Notes |
| Glutaminyl-5'sulfamoyladenosine | Gln-AMS, QSI | E. coli GlnRS | 1.32 µM[1] | Determined in the presence of tRNAGln. Acts as a stable analog of glutaminyl-adenylate.[2] |
| Glutaminol adenylate | E. coli GlnRS | 0.28 µM | A related analog with a higher affinity than Gln-AMS/QSI.[2] |
Experimental Protocols
The determination of the binding affinity and the structural basis of interaction between Gln-AMS and GlnRS involves several key experimental techniques.
Determination of Inhibition Constant (Ki)
A standard method to determine the Ki of a competitive inhibitor like Gln-AMS is through enzyme kinetics assays. The following protocol outlines a general approach.
Objective: To determine the inhibition constant (Ki) of Gln-AMS for GlnRS.
Principle: The rate of the aminoacylation reaction catalyzed by GlnRS is measured at various substrate (glutamine) and inhibitor (Gln-AMS) concentrations. The data is then fitted to the Michaelis-Menten equation for competitive inhibition to calculate Ki.
Materials:
-
Purified GlnRS enzyme
-
Cognate tRNAGln
-
ATP
-
Radioactively labeled L-glutamine (e.g., [3H]-glutamine)
-
Gln-AMS (inhibitor)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain a fixed concentration of GlnRS, tRNAGln, and ATP in the reaction buffer.
-
Inhibitor and Substrate Addition:
-
Vary the concentration of the substrate, L-glutamine (including the radiolabel).
-
For each substrate concentration, set up reactions with different fixed concentrations of the inhibitor, Gln-AMS. Include a control series with no inhibitor.
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or ATP. Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time period, ensuring the reaction is in the linear range.
-
Quenching the Reaction: Stop the reaction by adding cold TCA. This will precipitate the tRNA and any attached amino acids.
-
Filtration and Washing: Filter the precipitated material through glass fiber filters. Wash the filters with cold TCA to remove any unincorporated radiolabeled glutamine.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of Gln-tRNAGln formed.
-
Data Analysis:
-
Plot the reaction velocity (proportional to CPM) against the substrate concentration for each inhibitor concentration.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km (Km,app) at each inhibitor concentration.
-
Create a secondary plot of Km,app versus the inhibitor concentration. The x-intercept of this plot will be equal to -Ki. Alternatively, use specialized software to directly calculate Ki from the raw data.
-
X-ray Crystallography of the GlnRS:tRNA:Gln-AMS Ternary Complex
X-ray crystallography provides a high-resolution structure of the enzyme-inhibitor complex, revealing the molecular interactions that mediate binding.
Objective: To determine the three-dimensional structure of GlnRS in complex with tRNAGln and Gln-AMS.
Principle: A highly purified and concentrated sample of the ternary complex is crystallized. The resulting crystals are then exposed to a focused X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
Procedure:
-
Complex Formation: Incubate purified GlnRS with a molar excess of its cognate tRNAGln and Gln-AMS to ensure the formation of a stable ternary complex.
-
Crystallization Screening: Use vapor diffusion methods (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) to find conditions that yield well-ordered crystals.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain large, single crystals suitable for X-ray diffraction.
-
Cryo-protection: Soak the crystals in a cryo-protectant solution (e.g., a solution containing the crystallization reagents plus glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Data Collection: Flash-cool the crystals in liquid nitrogen and mount them on a goniometer in an X-ray beamline (often at a synchrotron source). Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Data Processing and Structure Solution:
-
Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.
-
Solve the phase problem using molecular replacement, using a previously determined structure of GlnRS as a search model.
-
Build an atomic model of the GlnRS:tRNA:Gln-AMS complex into the resulting electron density map.
-
-
Structure Refinement: Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern and to ensure it has good stereochemistry.
-
Analysis: Analyze the final refined structure to identify the key amino acid residues and nucleotide bases involved in binding Gln-AMS.
Visualizations
Experimental and Logical Workflows
References
The Trifluoroacetic Acid Salt in Gln-AMS: A Technical Deep Dive for Researchers
For Immediate Release
A Comprehensive Guide to Understanding the Significance of the Trifluoroacetic Acid Salt in the Glutaminyl-tRNA Synthetase Inhibitor, Gln-AMS
This technical guide serves as a core resource for researchers, scientists, and drug development professionals on the implications of the trifluoroacetic acid (TFA) salt form of Gln-AMS, a potent inhibitor of glutaminyl-tRNA synthetase (GlnRS). This document provides an in-depth analysis of the TFA counterion's origin, its impact on the physicochemical properties of Gln-AMS, and considerations for its use in experimental settings.
Introduction to Gln-AMS and the Role of the Trifluoroacetic Acid Salt
Gln-AMS is a small molecule inhibitor that specifically targets glutaminyl-tRNA synthetase (GlnRS), an essential enzyme in protein biosynthesis. By inhibiting GlnRS, Gln-AMS effectively halts the attachment of glutamine to its cognate tRNA, leading to the cessation of protein synthesis and subsequent cell death. This mechanism makes GlnRS a compelling target for the development of novel antimicrobial and anticancer agents.
The presence of a trifluoroacetic acid (TFA) salt in a Gln-AMS preparation is typically a result of the purification process, specifically reversed-phase high-performance liquid chromatography (RP-HPLC). TFA is a common ion-pairing agent used in the mobile phase during HPLC to improve peak shape and resolution of peptides and small molecules. During the lyophilization process to isolate the purified compound, the TFA remains as a counterion to any positively charged functional groups on the Gln-AMS molecule, forming the Gln-AMS TFA salt. While often considered an unavoidable byproduct of purification, the TFA counterion can have significant effects on the properties and experimental behavior of the active pharmaceutical ingredient (API).
The Impact of the TFA Counterion on Physicochemical Properties
Table 1: General Comparison of Common Pharmaceutical Salt Forms
| Property | Trifluoroacetate (TFA) Salt | Hydrochloride (HCl) Salt | Acetate (Ac) Salt |
| Origin | Typically from RP-HPLC purification.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] | Prepared by reacting the free base with hydrochloric acid. | Often results from ion-exchange chromatography or reaction with acetic acid. |
| Solubility | Generally good aqueous solubility. | Often provides good aqueous solubility. | Can enhance aqueous solubility. |
| Hygroscopicity | Can be hygroscopic, though generally less so than HCl salts. | Often hygroscopic, which can affect stability and handling. | Typically less hygroscopic than HCl salts. |
| Biological Comp. | Potential for in vitro and in vivo artifacts; can be cytotoxic at higher concentrations. | Generally considered pharmaceutically acceptable and well-tolerated. | Biologically compatible and generally well-tolerated. |
| Volatility | TFA is volatile, but the salt is stable. | Non-volatile. | Acetic acid is volatile, but the salt is stable. |
The TFA salt of Gln-AMS is expected to exhibit good solubility in aqueous buffers, a desirable characteristic for in vitro assays. However, researchers must be aware of the potential for TFA to interfere with biological experiments. Residual TFA has been reported to cause cytotoxicity and other off-target effects in cell-based assays. Therefore, for in vivo studies or sensitive cell-based experiments, it may be advisable to perform a salt exchange to a more biocompatible form, such as acetate or hydrochloride.
Gln-AMS as a Glutaminyl-tRNA Synthetase Inhibitor: Quantitative Data
Gln-AMS is a potent inhibitor of GlnRS. The inhibitory activity is typically quantified by its inhibition constant (Ki).
Table 2: Inhibitory Activity of Gln-AMS against Glutaminyl-tRNA Synthetase
| Inhibitor | Target Enzyme | Ki (µM) |
| Gln-AMS | Glutaminyl-tRNA Synthetase (GlnRS) | 1.32 |
This Ki value indicates a high affinity of Gln-AMS for the GlnRS active site, making it an effective inhibitor of protein synthesis.
Signaling Pathways and Experimental Workflows
Inhibition of Protein Synthesis by Gln-AMS
Gln-AMS targets a fundamental step in the central dogma of molecular biology: protein synthesis. By inhibiting GlnRS, it prevents the formation of glutaminyl-tRNAGln, a necessary component for the ribosome to incorporate glutamine into a growing polypeptide chain.
Experimental Workflow for GlnRS Inhibition Assay
A common method to determine the inhibitory potential of compounds like Gln-AMS is a radiometric filter-binding assay. This assay measures the amount of radiolabeled amino acid that is attached to its cognate tRNA by the synthetase.
Detailed Experimental Protocols
Glutaminyl-tRNA Synthetase (GlnRS) Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of this compound against GlnRS.
Materials:
-
Purified GlnRS enzyme
-
This compound
-
HEPES buffer (pH 7.5)
-
ATP
-
MgCl₂
-
DTT
-
Bovine Serum Albumin (BSA)
-
tRNAGln
-
[³H]-Glutamine
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol, 95%
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 10 mM DTT, 2 mM ATP, 0.1 mg/mL BSA, and a saturating concentration of tRNAGln.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the reaction mixture, the desired concentration of this compound (or vehicle control), and [³H]-Glutamine to a final concentration of ~20 µM. Initiate the reaction by adding a predetermined amount of GlnRS enzyme.
-
Incubation: Incubate the reaction at 37°C for a time period within the linear range of the enzyme kinetics (e.g., 10-20 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold 10% TCA.
-
Precipitation: Incubate on ice for at least 30 minutes to allow the tRNA to precipitate.
-
Filtration: Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters three times with cold 5% TCA and once with cold 95% ethanol to remove unincorporated [³H]-Glutamine.
-
Detection: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the Km of glutamine is known.
Salt Exchange from TFA to HCl
For applications requiring a different salt form, a simple lyophilization-based salt exchange can be performed.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Ultrapure water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of ultrapure water.
-
Acidification: Add a 10-fold molar excess of 0.1 M HCl to the solution.
-
Lyophilization: Freeze the solution and lyophilize it to dryness. The volatile TFA will be removed along with the water, leaving the non-volatile HCl salt of Gln-AMS.
-
Repetition: To ensure complete removal of TFA, repeat the dissolution in ultrapure water and lyophilization steps two more times.
-
Characterization: Confirm the successful salt exchange and purity of the final product using appropriate analytical techniques such as NMR, mass spectrometry, and HPLC.
Conclusion
The trifluoroacetic acid salt of Gln-AMS is an important consideration for researchers in the field of drug discovery and development. While its presence is a common consequence of standard purification techniques, the TFA counterion can influence the physicochemical properties and biological activity of the Gln-AMS molecule. A thorough understanding of these effects is crucial for the accurate interpretation of experimental results and for the successful progression of Gln-AMS as a potential therapeutic agent. This guide provides a foundational understanding and practical protocols to aid researchers in their work with this promising glutaminyl-tRNA synthetase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Glutaminyl-tRNA Synthetase [aars.online]
- 17. Khan Academy [khanacademy.org]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Gln-AMS TFA: A Technical Guide for Basic Research in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gln-AMS TFA is a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis. By preventing the charging of tRNA with glutamine, this compound effectively mimics a state of amino acid starvation within the cell. This triggers a well-defined signaling cascade known as the Integrated Stress Response (ISR), primarily mediated by the GCN2 kinase. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key cellular signaling pathways, relevant quantitative data from representative studies, and detailed experimental protocols for its use in basic molecular biology research. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating amino acid sensing pathways and their therapeutic potential.
Introduction to this compound
Gln-AMS (Glutaminyl-adenosine monophosphate sulfamoyl) is a synthetic analog of the natural glutaminyl-adenylate intermediate formed during the aminoacylation reaction catalyzed by glutaminyl-tRNA synthetase (GlnRS). The trifluoroacetic acid (TFA) salt form, this compound, is a stable and soluble formulation suitable for in vitro and cell-based assays.
Mechanism of Action: this compound acts as a competitive inhibitor of GlnRS. It binds to the active site of the enzyme, preventing the binding of ATP and glutamine, thereby blocking the synthesis of glutaminyl-tRNAGln. This leads to an accumulation of uncharged tRNAGln within the cell, a key signal for the activation of the amino acid starvation response.
Core Signaling Pathway: The Integrated Stress Response (ISR)
The primary cellular response to GlnRS inhibition by this compound is the activation of the Integrated Stress Response (ISR). This pathway is a central regulator of cellular homeostasis in response to various stresses, including amino acid deprivation.
Caption: this compound signaling pathway.
Inhibition of GlnRS by this compound leads to the accumulation of uncharged tRNAGln, which activates the GCN2 kinase.[1][2][3] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[2] This phosphorylation event has two major consequences:
-
Inhibition of global protein synthesis: Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, leading to a reduction in the overall rate of translation initiation.
-
Selective translation of specific mRNAs: Despite the global shutdown of protein synthesis, the translation of certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions is enhanced. The most prominent of these is the activating transcription factor 4 (ATF4).[2]
ATF4 is a key transcription factor that orchestrates the cellular response to amino acid starvation. It upregulates the expression of genes involved in amino acid synthesis and transport, as well as genes involved in stress-induced apoptosis, such as CHOP.[2]
Crosstalk with Other Signaling Pathways
The activation of the GCN2-eIF2α-ATF4 axis by GlnRS inhibition has significant crosstalk with other major signaling pathways, most notably the mTOR pathway.
Inhibition of mTORC1 Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is activated by high levels of amino acids. Recent studies have shown that GCN2 can act as a negative regulator of mTORC1 in response to amino acid starvation.[4] Inhibition of GlnRS and subsequent GCN2 activation can therefore lead to the suppression of mTORC1 activity, further contributing to the inhibition of cell growth and proliferation.[4]
Induction of Apoptosis in Cancer Cells
In certain cellular contexts, particularly in cancer cells that are "addicted" to glutamine, prolonged inhibition of glutamine utilization can lead to apoptosis. This has been shown to be mediated by the GCN2-dependent upregulation of TRAIL-R2 (TNF-related apoptosis-inducing ligand receptor 2), which activates the extrinsic apoptosis pathway via Caspase-8.[5]
Quantitative Data
The following tables summarize representative quantitative data for GlnRS inhibitors.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target | Assay Type | Ki (µM) | Reference |
| Gln-AMS | Glutaminyl-tRNA Synthetase (GlnRS) | Enzyme Inhibition Assay | 1.32 | [6] |
Table 2: Representative Cellular Activity of GlnRS Inhibitors
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference Notes |
| Various Cancer Cell Lines | Cell Viability | Proliferation | 0.001 - 30 | IC50 values for various aminoacyl-tRNA synthetase inhibitors show a wide range of potencies depending on the specific inhibitor and cell line.[7] |
| Human Cancer Cell Line | Protein Synthesis Inhibition | Global Protein Synthesis | Varies | The inhibition efficiencies of individual proteins by the same inhibitor can differ significantly.[8] |
| HT1080 | Western Blot | p-eIF2α levels | N/A | Glutamine deprivation leads to increased phosphorylation of eIF2α.[2] |
| HCT116 | RT-qPCR | TRAIL-R2 mRNA levels | N/A | Glutamine deprivation induces TRAIL-R2 mRNA expression.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
Western Blot Analysis of ISR Activation
This protocol details the detection of phosphorylated eIF2α and induction of ATF4, key markers of ISR activation.
Workflow:
Caption: Western Blot Workflow.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at an appropriate density. The following day, treat cells with a dose-response of this compound (e.g., 0.1, 1, 10, 50 µM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total-eIF2α
-
Rabbit anti-ATF4
-
Mouse anti-β-actin (loading control)
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
RT-qPCR Analysis of ATF4 Target Gene Expression
This protocol measures the transcriptional upregulation of ATF4 target genes.
Workflow:
Caption: RT-qPCR Workflow.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a SYBR Green-based master mix and primers for the following genes:
-
CHOP (DDIT3)
-
ASNS (Asparagine Synthetase)
-
GAPDH or ACTB (housekeeping gene)
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Cell Viability Assay
This protocol assesses the effect of this compound on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available assay, such as one based on resazurin (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Plot the viability data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable research tool for dissecting the molecular mechanisms of amino acid sensing and the Integrated Stress Response. Its specific inhibition of GlnRS provides a clean and titratable method for inducing an amino acid starvation response, allowing for detailed investigation of downstream signaling events and their physiological consequences. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in molecular biology research and drug discovery programs targeting cellular metabolic pathways.
References
- 1. The molecular aetiology of tRNA synthetase depletion: induction of a GCN4 amino acid starvation response despite homeostatic maintenance of charged tRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular aetiology of tRNA synthetase depletion: induction of a GCN4 amino acid starvation response despite homeostatic maintenance of charged tRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Limiting glutamine utilization activates a GCN2/TRAIL-R2/Caspase-8 apoptotic pathway in glutamine-addicted tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Specificity of Gln-AMS TFA for Glutaminyl-tRNA Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Gln-AMS TFA, a known inhibitor of glutaminyl-tRNA synthetase (GlnRS). The document outlines the current understanding of its inhibitory activity, presents detailed experimental protocols for assessing its specificity, and discusses critical considerations for its use in research and drug development.
This compound: An Inhibitor of Glutaminyl-tRNA Synthetase
This compound is a synthetic compound identified as an inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis. GlnRS catalyzes the attachment of the amino acid glutamine to its cognate tRNA (tRNAGln), a critical step in ensuring the fidelity of genetic code translation.[1][2] The inhibition of this enzyme can have significant effects on cell viability and protein synthesis, making its inhibitors valuable tools for research and potential starting points for drug discovery.
Quantitative Data on GlnRS Inhibition
This compound has been characterized as an inhibitor of GlnRS with a reported inhibition constant (Ki) of 1.32 µM. This value indicates a moderate potency for its target enzyme.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Gln-AMS | Glutaminyl-tRNA Synthetase (GlnRS) | 1.32 µM |
Table 1: Known inhibitory activity of Gln-AMS against GlnRS.
The Role of the Trifluoroacetate (TFA) Counterion
It is critical to note that Gln-AMS is often supplied as a trifluoroacetate (TFA) salt. TFA is a strong acid commonly used during the synthesis and purification of synthetic compounds.[3][4][5] However, residual TFA in a compound preparation can have its own biological effects, including cytotoxicity and modulation of cellular pathways.[3][4][5][6][7] Therefore, when assessing the specificity and off-target effects of this compound, it is crucial to consider the potential contribution of the TFA counterion.[3][4][5][6][7] Appropriate controls, such as testing the effects of a TFA salt without the Gln-AMS molecule, should be included in experimental designs to differentiate the effects of the active molecule from its counterion.
Assessing the Specificity of this compound
To confidently use this compound as a specific tool for studying GlnRS, its inhibitory activity must be profiled against other members of the aminoacyl-tRNA synthetase (AARS) family. An ideal inhibitor will demonstrate high potency for its target (GlnRS) and significantly lower or no activity against other AARSs.
A comprehensive literature search did not yield publicly available data on the selectivity profile of this compound against a panel of other AARSs. Therefore, it is imperative for researchers using this compound to experimentally determine its specificity. The following table provides a template for how such data should be presented.
| Aminoacyl-tRNA Synthetase | Gene Name | IC50 (µM) of this compound | Fold Selectivity vs. GlnRS |
| Glutaminyl-tRNA Synthetase (GlnRS) | QARS | [Insert experimentally determined value] | 1 |
| Glutamyl-tRNA Synthetase (GluRS) | EARS | [Insert experimentally determined value] | [Calculate] |
| Leucyl-tRNA Synthetase (LeuRS) | LARS | [Insert experimentally determined value] | [Calculate] |
| Isoleucyl-tRNA Synthetase (IleRS) | IARS | [Insert experimentally determined value] | [Calculate] |
| Valyl-tRNA Synthetase (ValRS) | VARS | [Insert experimentally determined value] | [Calculate] |
| ... (continue for all 20 AARSs) | ... | ... | ... |
Table 2: Hypothetical data presentation for the selectivity profile of this compound against a panel of human aminoacyl-tRNA synthetases.
Experimental Protocols for Determining Inhibitor Specificity
To determine the specificity of this compound, a series of enzyme inhibition assays should be performed using a panel of purified human aminoacyl-tRNA synthetases. The ATP-pyrophosphate (PPi) exchange assay is a common and reliable method for this purpose.[8][9][10]
General Protocol: ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction: the ATP-dependent activation of the amino acid, which results in the formation of an aminoacyl-adenylate and the release of PPi.[8][9][10] The rate of the reverse reaction, the exchange of radiolabeled PPi into ATP, is measured in the presence and absence of the inhibitor.
Materials and Reagents:
-
Purified human GlnRS and a panel of other purified human AARSs
-
This compound
-
L-Glutamine and other proteinogenic amino acids
-
ATP
-
[³²P]Pyrophosphate ([³²P]PPi)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Quenching solution (e.g., 1% activated charcoal in perchloric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of each purified AARS in a suitable storage buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare a serial dilution of the inhibitor.
-
-
Assay Setup:
-
For each AARS to be tested, prepare a reaction mixture containing the reaction buffer, the corresponding amino acid, ATP, and [³²P]PPi.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for a few minutes.
-
-
Initiation and Quenching of the Reaction:
-
Initiate the reaction by adding the respective AARS to each reaction mixture.
-
Allow the reaction to proceed for a defined period during which the reaction rate is linear.
-
Stop the reaction by adding the quenching solution. The activated charcoal will bind the ATP, including the newly formed [³²P]ATP.
-
-
Measurement of Radioactivity:
-
Filter the quenched reactions to separate the charcoal-bound [³²P]ATP from the free [³²P]PPi.
-
Wash the filter to remove any unbound [³²P]PPi.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of [³²P]ATP formation for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
If desired, the inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
-
Visualizations
GlnRS Catalytic Cycle and Inhibition by this compound
Caption: The two-step reaction of GlnRS and inhibition by this compound.
Experimental Workflow for Determining this compound Specificity
Caption: Workflow for assessing the specificity of this compound.
Conclusion
This compound is a known inhibitor of GlnRS. However, for its reliable application in research and as a potential lead compound in drug discovery, a thorough understanding of its specificity is paramount. Due to the lack of comprehensive public data on its selectivity against other aminoacyl-tRNA synthetases, it is strongly recommended that researchers independently verify its specificity using established biochemical assays, such as the ATP-PPi exchange assay detailed in this guide. Furthermore, careful consideration of the potential biological effects of the TFA counterion is essential for accurate interpretation of experimental results. By following these guidelines, the scientific community can ensure the rigorous and responsible use of this compound in advancing our understanding of cellular processes and in the pursuit of new therapeutic agents.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic characterization of amino acid activation by aminoacyl‐tRNA synthetases using radiolabelled γ‐[32 P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]
Gln-AMS TFA: A Technical Guide to Cellular Uptake and Stability for Researchers and Drug Development Professionals
Introduction: Gln-AMS TFA is a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein synthesis. Its ability to disrupt this fundamental cellular process makes it a valuable tool for research into cellular metabolism, protein translation, and as a potential lead compound in drug discovery. This technical guide provides an in-depth overview of the current understanding of this compound's cellular uptake, stability, and mechanism of action, along with detailed experimental protocols for its study.
Core Properties and Stability
This compound is a type Ia aminoacyl-tRNA synthetase (AARS) inhibitor with a known inhibition constant (Ki) for GlnRS. The trifluoroacetate (TFA) salt form is common for synthetic peptides and small molecules, though it can influence the compound's stability and biological activity.
Table 1: Physicochemical and Biochemical Properties of this compound
| Property | Value | Reference |
| Target | Glutaminyl-tRNA Synthetase (GlnRS) | [1] |
| Inhibition Constant (Ki) | 1.32 µM | [1] |
| Salt Form | Trifluoroacetate (TFA) | Common for synthetic peptides |
Stability and Storage:
Proper storage is critical to maintain the integrity of this compound. The stability of the compound is influenced by the TFA counter-ion, which is a residual from the synthesis and purification process. For cell-based assays, it is important to consider that TFA salts can sometimes exhibit biological effects.[2][3] If unexpected results are observed, conversion to a different salt form, such as hydrochloride or acetate, may be necessary.[2]
Table 2: Recommended Storage Conditions for this compound
| Condition | Duration | Notes |
| Lyophilized at -20°C | Long-term | Avoid repeated freeze-thaw cycles. |
| In solution | Short-term | Prepare fresh solutions for experiments. |
Cellular Uptake
While direct experimental data on the cellular uptake of this compound is not currently available, its structural similarity to glutamine suggests that it likely utilizes the same cellular transport mechanisms. Glutamine is a critical nutrient for rapidly proliferating cells and is actively transported into the cell.
The primary transporter for glutamine is the amino acid transporter ASCT2 (SLC1A5).[1] Other transporters, such as SNAT1 and SNAT2, also contribute to glutamine uptake in various cell types.[4][5] Therefore, it is hypothesized that this compound enters the cell through these amino acid transport systems.
Mechanism of Action
Once inside the cell, this compound acts as a competitive inhibitor of GlnRS. This enzyme is responsible for the crucial first step of protein synthesis: the charging of tRNA with glutamine. By binding to the active site of GlnRS, this compound prevents the formation of glutaminyl-tRNAGln. This leads to a depletion of the cellular pool of charged tRNAs, stalling protein synthesis and ultimately leading to cell growth inhibition or apoptosis.
Caption: Proposed mechanism of this compound cellular uptake and action.
Experimental Protocols
1. Cellular Uptake Assay (General Protocol)
This protocol is a general method to assess the cellular uptake of a small molecule like this compound. It can be adapted for specific cell lines and experimental questions. A key consideration is the lack of a radiolabeled or fluorescently tagged version of this compound, which necessitates indirect methods of quantification like mass spectrometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing this compound to the cells and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, rapidly wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells with an appropriate lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Quantify the protein content of each lysate to normalize the uptake data.
2. Cell-Based GlnRS Activity Assay (Protein Synthesis Inhibition)
This assay indirectly measures the activity of GlnRS by quantifying the rate of overall protein synthesis, which is dependent on the availability of charged tRNAs.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
[35S]-Methionine or a non-radioactive protein synthesis assay kit (e.g., based on puromycin incorporation)
-
Trichloroacetic acid (TCA) for radioactive method
-
Scintillation counter or plate reader for non-radioactive method
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2, 4, 6 hours).
-
For radioactive detection: a. Add [35S]-Methionine to the culture medium and incubate for 30-60 minutes. b. Wash the cells with PBS. c. Precipitate the proteins by adding ice-cold 10% TCA. d. Wash the precipitate with ethanol to remove unincorporated [35S]-Methionine. e. Solubilize the protein pellet and measure the radioactivity using a scintillation counter.
-
For non-radioactive detection: a. Follow the manufacturer's protocol for the specific protein synthesis assay kit. This typically involves a short incubation with a puromycin analog, followed by immunodetection of the incorporated analog.
-
Plot the protein synthesis rate against the concentration of this compound to determine the IC50.
Caption: Workflow for a cell-based protein synthesis inhibition assay.
Conclusion
This compound is a valuable research tool for studying the role of GlnRS in cellular processes. While its cellular uptake is inferred to be mediated by amino acid transporters, direct experimental confirmation is needed. The provided protocols offer a starting point for researchers to investigate the cellular effects of this potent inhibitor. Understanding the stability and potential biological effects of the TFA salt form is crucial for accurate interpretation of experimental results. Further research into the specific transporters and the intracellular fate of this compound will enhance its utility in both basic research and drug development.
References
- 1. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. genscript.com [genscript.com]
- 4. Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gln-AMS TFA in Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gln-AMS TFA (Glutaminyl-adenosine-5'-sulfonamide, trifluoroacetate salt) is a potent and specific inhibitor of the enzyme glutaminyl-tRNA synthetase (GlnRS).[1] As a stable analog of the glutaminyl-adenylate intermediate formed during the aminoacylation reaction, this compound serves as a valuable tool for studying the kinetic mechanism of GlnRS and for the development of novel antimicrobial agents.[2] This document provides detailed application notes and protocols for the use of this compound in enzyme kinetics assays.
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis.[3][4][5] GlnRS, a class I aaRS, catalyzes the formation of glutaminyl-tRNAGln.[6] Beyond its canonical role, GlnRS is also implicated in various cellular signaling pathways, including the mTORC1 pathway, highlighting its importance as a potential therapeutic target.
This compound: Mechanism of Action
This compound acts as a competitive inhibitor of GlnRS with respect to both glutamine and ATP. It mimics the transition state of the first step of the aminoacylation reaction, where glutamine is activated to form glutaminyl-adenylate. By binding tightly to the active site, this compound blocks the catalytic activity of the enzyme. The trifluoroacetate (TFA) salt form enhances the solubility and stability of the compound for experimental use.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs is typically determined by measuring the inhibition constant (Ki). Below is a summary of the reported kinetic parameters for this compound and a closely related analog against Escherichia coli GlnRS.
| Compound | Enzyme | Ki (µM) | Assay Method | Reference |
| This compound | E. coli GlnRS | 1.32 | Not specified in secondary source | [1] |
| Glutaminyl-adenylate analog | E. coli GlnRS | 1.32 | Isothermal Titration Calorimetry | [2] |
Signaling Pathway Involving Glutaminyl-tRNA Synthetase (GlnRS)
GlnRS has non-canonical functions and is involved in cellular signaling pathways that regulate cell growth and survival. One such pathway is the mTORC1 signaling cascade, which is a central regulator of cell growth and metabolism.
Caption: GlnRS signaling in the mTORC1 pathway.
Experimental Workflow for Ki Determination
The determination of the inhibition constant (Ki) for this compound typically involves measuring the initial velocity of the GlnRS-catalyzed reaction at various substrate and inhibitor concentrations. A common method is the aminoacylation assay, which measures the attachment of a radiolabeled amino acid to its cognate tRNA.
Caption: Workflow for Ki determination of this compound.
Experimental Protocols
The following are generalized protocols for GlnRS enzyme kinetics assays that can be adapted for determining the inhibitory effect of this compound.
Protocol 1: Steady-State Aminoacylation Assay using Radiolabeled Amino Acid
This assay measures the rate of attachment of radiolabeled glutamine ([³H]-Gln) to its cognate tRNA (tRNAGln).
Materials:
-
Purified E. coli GlnRS
-
This compound
-
[³H]-L-Glutamine
-
Unlabeled L-Glutamine
-
ATP, MgCl₂
-
tRNAGln
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.2), 10 mM MgCl₂, 50 mM KCl, 2 mM DTT.[7]
-
Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA)
-
Wash Solution: 5% (w/v) TCA
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction master mix containing assay buffer, ATP (final concentration 3 mM), and tRNAGln (final concentration 2 µM).[7]
-
In separate tubes, prepare serial dilutions of this compound.
-
Prepare different concentrations of [³H]-Gln by mixing labeled and unlabeled glutamine to achieve the desired final concentrations (e.g., ranging from 0.2 to 5 times the Km for glutamine).
-
For each reaction, combine the master mix, a specific concentration of this compound, and a specific concentration of [³H]-Gln. The final reaction volume is typically 20-50 µL.[7]
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of GlnRS enzyme (e.g., 10-100 nM).
-
Incubate at 37°C. At various time points (e.g., 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by spotting the aliquot onto a glass fiber filter pre-soaked in 10% TCA.
-
-
Sample Processing and Data Acquisition:
-
Wash the filters three times with cold 5% TCA to remove unincorporated [³H]-Gln.
-
Wash the filters once with ethanol and let them dry.
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Convert CPM to moles of product formed using the specific activity of the [³H]-Gln.
-
Plot product formation versus time to determine the initial velocity (v₀) for each reaction condition.
-
To determine the Ki, plot the data using a suitable method such as a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) at different inhibitor concentrations or a Dixon plot (1/v₀ vs. [I]) at different substrate concentrations.
-
Protocol 2: ATP-PPi Exchange Assay
This assay measures the tRNA-dependent formation of ATP from pyrophosphate (PPi), which is the reverse of the first step of the aminoacylation reaction.
Materials:
-
Purified E. coli GlnRS
-
This compound
-
[³²P]-Pyrophosphate ([³²P]-PPi)
-
ATP
-
L-Glutamine
-
tRNAGln
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM β-mercaptoethanol.
-
Quenching Solution: 1% (w/v) activated charcoal in 0.1 M PPi and 3.5% (v/v) perchloric acid.
-
Wash Solution: 0.05 M PPi.
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, ATP, L-glutamine, tRNAGln, and [³²P]-PPi.
-
Add varying concentrations of this compound to different reaction tubes.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding GlnRS.
-
Incubate at 37°C for a fixed time within the linear range of the reaction.
-
-
Sample Processing and Data Acquisition:
-
Stop the reaction by adding the quenching solution. The charcoal will bind the newly formed [³²P]-ATP.
-
Filter the mixture through glass fiber filters and wash with the wash solution to remove unincorporated [³²P]-PPi.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ATP formation.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition versus the inhibitor concentration.
-
The Ki can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.
-
Conclusion
This compound is a specific and potent inhibitor of GlnRS, making it an invaluable research tool for studying the kinetics and mechanism of this essential enzyme. The protocols provided herein offer a framework for characterizing the inhibitory properties of this compound and for its application in screening for novel GlnRS inhibitors. Researchers should optimize the assay conditions based on their specific experimental setup and the source of the enzyme and tRNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutaminyl-tRNA Synthetase [aars.online]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for Studying tRNA Charging with Gln-AMS TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Gln-AMS TFA, a potent inhibitor of glutaminyl-tRNA synthetase (GlnRS), for studying the crucial biological process of tRNA charging. This document includes detailed protocols for in vitro tRNA charging assays and inhibition studies, alongside quantitative data for reference and comparison. The provided experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the underlying mechanisms.
Introduction to this compound and tRNA Charging
Transfer RNA (tRNA) charging, or aminoacylation, is the essential process of attaching an amino acid to its corresponding tRNA molecule. This reaction is catalyzed by a family of enzymes known as aminoacyl-tRNA synthetases (aaRSs). The fidelity of this process is paramount for accurate protein synthesis. Glutaminyl-tRNA synthetase (GlnRS) is responsible for specifically charging tRNAGln with glutamine.
This compound is a stable analog of glutaminyl-adenylate, the intermediate formed during the aminoacylation reaction.[1] It acts as a competitive inhibitor of GlnRS with respect to both glutamine and ATP, making it an invaluable tool for dissecting the kinetics and mechanism of GlnRS activity.[2] By inhibiting GlnRS, this compound allows for the detailed investigation of the factors influencing tRNAGln charging and the consequences of its disruption.
Key Applications
-
Kinetic analysis of GlnRS: Determine key kinetic parameters such as Km and Vmax for glutamine, ATP, and tRNAGln.
-
Inhibition studies: Characterize the inhibitory potency of this compound and other potential GlnRS inhibitors by determining their inhibition constant (Ki).
-
Mechanism of action studies: Elucidate the catalytic mechanism of GlnRS and the role of substrate binding in the aminoacylation reaction.
-
High-throughput screening: Adapt the assay for screening compound libraries to identify novel inhibitors of GlnRS for potential therapeutic applications.
Data Presentation
Table 1: Inhibitory Constant of Gln-AMS for E. coli GlnRS
| Inhibitor | Target Enzyme | Ki (µM) | Inhibition Type | Reference |
| Gln-AMS | E. coli GlnRS | 1.32 | Competitive | [1] |
Table 2: Steady-State Kinetic Parameters for E. coli GlnRS
| Substrate | Km | kcat | kcat/Km | Reference |
| Glutamine | 124 - 165 µM | 21 - 88 s-1 | 103 - 104 M-1s-1 | [3] |
| ATP | Saturating (e.g., 30 mM) | - | - | [3] |
| tRNAGln | Saturating (e.g., 20 µM) | - | - | [3] |
Note: The exact values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: In Vitro tRNAGln Charging Assay (Radiolabel Method)
This protocol describes a standard method for measuring the aminoacylation of tRNAGln using a radiolabeled amino acid.
Materials:
-
Purified E. coli GlnRS
-
In vitro transcribed or purified E. coli tRNAGln
-
[3H]-Glutamine or [14C]-Glutamine
-
ATP, MgCl2, DTT
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 15 mM MgCl2, 5 mM DTT)
-
Quenching solution (e.g., 10% trichloroacetic acid, TCA)
-
Filter paper discs (e.g., Whatman 3MM)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a master mix containing the reaction buffer, ATP, MgCl2, DTT, and radiolabeled glutamine.
-
Enzyme and tRNA Preparation: Dilute the GlnRS and tRNAGln to the desired concentrations in reaction buffer.
-
Initiate the Reaction: Add the GlnRS and tRNAGln to the master mix to start the reaction. A typical reaction volume is 50-100 µL.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At specific time intervals (e.g., 0, 1, 2, 5, 10, 15 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately spot the aliquots onto filter paper discs and immerse them in ice-cold 10% TCA to precipitate the tRNA and stop the reaction.
-
Washing: Wash the filter discs three times with cold 5% TCA to remove unincorporated radiolabeled glutamine, followed by a final wash with ethanol.
-
Drying: Dry the filter discs completely.
-
Scintillation Counting: Place the dried filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of charged tRNA at each time point and plot the data to determine the initial reaction velocity.
Protocol 2: GlnRS Inhibition Assay using this compound
This protocol is designed to determine the inhibitory effect of this compound on GlnRS activity.
Materials:
-
All materials from Protocol 1
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)
Procedure:
-
Reaction Setup: Prepare reaction mixtures as described in Protocol 1, but with the addition of varying concentrations of this compound. Include a control reaction with no inhibitor.
-
Pre-incubation (Optional): Pre-incubate the GlnRS enzyme with this compound for a short period (e.g., 5-10 minutes) at room temperature before adding the other reaction components.
-
Initiate and Monitor the Reaction: Follow steps 3-10 of Protocol 1.
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate (glutamine or ATP) concentration at each inhibitor concentration.
-
Use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) to determine the Ki value for this compound. A Lineweaver-Burk or Dixon plot can also be used for visualization and initial analysis.
-
Visualizations
Caption: Experimental workflow for an in vitro tRNA charging assay.
Caption: Inhibition of GlnRS by this compound.
References
- 1. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of glutaminyl adenylate analogues that are inhibitors of glutaminyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active site assembly in glutaminyl-tRNA synthetase by tRNA-mediated induced fit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using Gln-AMS TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminyl-tRNA synthetase (GlnRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of glutamine to its cognate tRNA (tRNAGln). This aminoacylation reaction is a vital step in ensuring the fidelity of genetic code translation. The inhibition of GlnRS can lead to the cessation of protein synthesis and subsequent cell death, making it an attractive target for the development of novel therapeutics, including antimicrobial and anticancer agents. Gln-AMS TFA is a potent and specific inhibitor of GlnRS, serving as an invaluable tool for in vitro studies of this enzyme. These application notes provide detailed protocols for utilizing this compound as a reference inhibitor in GlnRS activity and inhibition assays.
Principle of GlnRS Assays
The enzymatic activity of GlnRS can be monitored by detecting the products of the aminoacylation reaction: Gln-tRNAGln, adenosine monophosphate (AMP), and pyrophosphate (PPi).
Reaction: Gln + tRNAGln + ATP GlnRS Gln-tRNAGln + AMP + PPi
Two primary methods for assaying GlnRS activity and its inhibition are described herein: a radioactive isotope-based assay for high sensitivity and a non-radioactive, colorimetric assay suitable for high-throughput screening.
Quantitative Data Summary
This compound is a stable analog of glutaminyl-adenylate and acts as a competitive inhibitor of GlnRS. The following table summarizes its inhibitory potency.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Gln-AMS | GlnRS | 1.32 µM | [1] |
Signaling Pathway of Glutaminyl-tRNA Synthetase (GlnRS)
GlnRS plays a primary role in the canonical pathway of protein synthesis. However, it also has non-canonical functions, including a role in apoptosis signaling through its interaction with Apoptosis Signal-regulating Kinase 1 (ASK1). Under normal conditions, GlnRS can bind to ASK1 and inhibit its pro-apoptotic activity.[2][3][4] This interaction is dependent on the cellular concentration of glutamine.
Caption: GlnRS canonical and non-canonical signaling pathways.
Experimental Protocols
Protocol 1: Radioactive Isotope Aminoacylation Assay for GlnRS Inhibition
This assay measures the incorporation of a radiolabeled amino acid ([³H]-Glutamine) into its cognate tRNA.
Materials and Reagents:
-
Recombinant human GlnRS
-
[³H]-Glutamine
-
Total tRNA (e.g., from baker's yeast)
-
ATP solution
-
Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
This compound
-
10% Trichloroacetic acid (TCA)
-
5% TCA
-
Ethanol
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing all components except the enzyme. For a 50 µL reaction, the final concentrations should be:
-
50 mM HEPES pH 7.5
-
20 mM KCl
-
10 mM MgCl₂
-
2 mM DTT
-
2 mM ATP
-
1 mg/mL total tRNA
-
10 µM [³H]-Glutamine
-
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Add the desired concentration of this compound or vehicle control (for uninhibited reaction) to the reaction tubes.
-
Enzyme Addition and Incubation: Initiate the reaction by adding a pre-determined optimal concentration of GlnRS to the reaction mixture. Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by spotting an aliquot (e.g., 45 µL) of the reaction mixture onto glass fiber filters.
-
Washing: Immediately immerse the filters in ice-cold 10% TCA to precipitate the tRNA and any charged [³H]Gln-tRNAGln. Wash the filters three times with cold 5% TCA for 10 minutes each, followed by a final wash with ethanol.
-
Detection: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Non-Radioactive Malachite Green Assay for GlnRS Inhibition
This high-throughput compatible assay measures the amount of pyrophosphate (PPi) produced during the aminoacylation reaction.[5][6][7][8][9]
Materials and Reagents:
-
Recombinant human GlnRS
-
L-Glutamine
-
Total tRNA
-
ATP solution
-
Assay Buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
Inorganic Pyrophosphatase
-
Malachite Green Reagent (commercial kit or prepared)
-
This compound
-
96- or 384-well microplates
Procedure:
-
Reaction Setup: In a microplate well, add the following components to the desired final volume (e.g., 50 µL):
-
Assay Buffer
-
L-Glutamine (at or near its Km)
-
Total tRNA
-
ATP (at or near its Km)
-
Inorganic Pyrophosphatase (to convert PPi to 2Pi)
-
Serial dilutions of this compound or vehicle control.
-
-
Reaction Initiation: Start the reaction by adding GlnRS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for an optimized period (e.g., 30-60 minutes) to allow for sufficient PPi production.
-
Detection: Stop the reaction and detect the generated phosphate by adding the Malachite Green reagent according to the manufacturer's instructions. This will produce a colored complex.
-
Measurement: After a short incubation at room temperature for color development, measure the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.
-
Data Analysis: Create a phosphate standard curve to convert absorbance values to the concentration of PPi produced. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
High-Throughput Screening (HTS) Workflow for GlnRS Inhibitors
The Malachite Green assay is well-suited for HTS campaigns to identify novel GlnRS inhibitors. This compound should be used as a positive control for inhibition.
Caption: A typical HTS workflow for identifying GlnRS inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. target.re.kr [target.re.kr]
- 3. Glutamine-dependent antiapoptotic interaction of human glutaminyl-tRNA synthetase with apoptosis signal-regulating kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. A quantitative spectrophotometric assay to monitor the tRNA-dependent pathway for lipid aminoacylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Gln-AMS TFA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gln-AMS TFA is a potent and specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis. By preventing the attachment of glutamine to its cognate tRNA, this compound effectively halts protein synthesis, leading to cell growth arrest and apoptosis. This document provides detailed application notes and protocols for the use of this compound in various research settings, including recommended working concentrations, experimental procedures, and an overview of its mechanism of action.
Introduction
Glutaminyl-tRNA synthetase (GlnRS) is responsible for the precise acylation of tRNAGln with glutamine, an essential step for the incorporation of glutamine into nascent polypeptide chains during translation.[1] The fidelity of this reaction is critical for maintaining cellular homeostasis. Inhibition of GlnRS presents a promising therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer. This compound is a valuable research tool for studying the consequences of GlnRS inhibition and for exploring its potential as a therapeutic agent.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Source |
| Ki (GlnRS) | 1.32 µM | [2] |
Note: IC50 values for this compound in specific cell lines are not yet publicly available in the literature. Researchers are advised to perform dose-response experiments to determine the optimal working concentration for their cell line of interest.
Mechanism of Action
This compound acts as a competitive inhibitor of GlnRS, binding to the active site of the enzyme and preventing the binding of its natural substrates, glutamine and ATP. This inhibition leads to an accumulation of uncharged tRNAGln, which triggers a cellular stress response known as the Amino Acid Response (AAR) pathway. The AAR pathway is primarily mediated by the protein kinase GCN2, which, upon activation by uncharged tRNA, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis while simultaneously promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which in turn regulates the expression of genes involved in amino acid metabolism and stress adaptation.[3][4][5]
Signaling Pathway
References
- 1. Glutamine—tRNA ligase - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-level L-Gln compromises intestinal amino acid utilization efficiency and inhibits protein synthesis by GCN2/eIF2α/ATF4 signaling pathway in piglets fed low-crude protein diets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GCN2/ATF4 signals in amygdalar PKC-δ neurons promotes WAT browning under leucine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gln-AMS TFA: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, these detailed application notes provide comprehensive information on the solubility, preparation, and experimental use of Gln-AMS TFA, a potent inhibitor of glutaminyl-tRNA synthetase (GlnRS).
This compound is a valuable tool for studying the role of GlnRS in cellular processes, including protein synthesis, cell growth, and apoptosis. As a type Ia aminoacyl-tRNA synthetase (AARS) inhibitor, it specifically targets GlnRS with a Ki of 1.32 µM, effectively blocking the attachment of glutamine to its cognate tRNA and thereby inhibiting protein synthesis.[1] These notes offer detailed protocols for its use in biochemical and cell-based assays, alongside data on its solubility and stability to facilitate experimental design.
This compound: Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physical and chemical properties of this compound.
| Property | Data |
| Molecular Formula | C21H28F3N5O8S |
| Molecular Weight | 583.53 g/mol |
| Appearance | A solid |
| Purity | 99.85% |
| Ki for GlnRS | 1.32 µM |
Table 1: Physical and Chemical Properties of this compound.
For experimental use, this compound can be dissolved in various solvent systems to achieve a stock solution. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for working solutions. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2]
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.25 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.25 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.25 mM) |
Table 2: Solubility of this compound in Different Solvent Systems.[1][2]
Stock Solution Storage: Store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[2] It is advisable to store the solutions under a nitrogen atmosphere to prevent degradation.[2]
GlnRS Signaling and Inhibition by this compound
Glutaminyl-tRNA synthetase (GlnRS) plays a canonical role in protein synthesis by catalyzing the attachment of glutamine to its cognate tRNA (tRNAGln). This process is essential for the incorporation of glutamine into nascent polypeptide chains during translation. Inhibition of GlnRS by this compound directly disrupts this fundamental process, leading to a cessation of protein synthesis and subsequent cellular effects.
Beyond its role in translation, human GlnRS has non-canonical functions, including a role in apoptosis. It has been shown to interact with and inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that leads to apoptosis.[2] By inhibiting GlnRS, this compound may modulate this interaction and influence apoptotic pathways.
Figure 1: this compound inhibits GlnRS, blocking protein synthesis and potentially modulating apoptosis.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro GlnRS Enzymatic Assay
This biochemical assay measures the aminoacylation activity of GlnRS and can be used to determine the potency of inhibitors like this compound. The assay quantifies the attachment of radiolabeled glutamine to its tRNA.
Materials:
-
Recombinant human GlnRS
-
This compound
-
tRNAGln transcript
-
[3H]-L-Glutamine
-
ATP, MgCl2, Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, DTT, BSA, and [3H]-L-Glutamine.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding a mixture of GlnRS and tRNAGln.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the tRNA on ice for at least 30 minutes.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters three times with cold 5% TCA to remove unincorporated [3H]-L-Glutamine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter to determine the amount of [3H]-Gln-tRNAGln formed.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Figure 2: Workflow for the in vitro GlnRS enzymatic assay.
Protocol 2: Cell-Based Protein Synthesis Inhibition Assay
This protocol uses a non-radioactive method to measure the rate of new protein synthesis in cultured cells treated with this compound. It utilizes a methionine analogue, L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins and can be detected via a click chemistry reaction with a fluorescent alkyne.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent alkyne, copper(II) sulfate, and a reducing agent)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired duration (e.g., 2-24 hours).
-
During the last 1-2 hours of treatment, replace the medium with methionine-free medium containing AHA and the respective concentrations of this compound.
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Perform the click chemistry reaction by incubating the cells with the reaction cocktail for 30 minutes in the dark.
-
Wash the cells with PBS.
-
Stain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of the incorporated AHA per cell to determine the level of protein synthesis inhibition.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of this compound on cell viability and proliferation. The MTT or resazurin-based assays are commonly used methods.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
For Resazurin assay:
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce resazurin to the fluorescent resorufin.
-
Measure the fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
References
Application Notes and Protocols for Gln-AMS TFA in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis, catalyzes the attachment of glutamine to its cognate tRNA. Emerging evidence highlights the significant role of GlnRS and glutamine metabolism in supporting the rapid proliferation and survival of cancer cells.[1][2] Elevated levels of GlnRS have been observed in various cancers, making it a compelling target for therapeutic intervention. Gln-AMS TFA is a potent inhibitor of GlnRS, exhibiting a Ki of 1.32 µM.[3] By impeding the function of GlnRS, this compound disrupts protein synthesis and vital cellular processes that are hijacked by cancer cells for their growth and progression. These application notes provide a comprehensive overview of the utility of this compound for studying the role of GlnRS in cancer, complete with detailed protocols for in vitro experimentation.
Disclaimer: To date, specific studies on the application of this compound in cancer research are not extensively available in the public domain. The following data and protocols are presented as illustrative examples based on the known function of GlnRS in cancer biology and are intended to serve as a foundational guide for researchers.
Mechanism of Action
This compound acts as a competitive inhibitor of GlnRS. It mimics the natural substrate, glutamine, and binds to the active site of the enzyme, thereby preventing the charging of tRNAGln. This inhibition leads to a depletion of glutaminyl-tRNA, which in turn stalls protein synthesis, a process critical for the high proliferation rates of cancer cells. The disruption of protein synthesis can trigger a cascade of downstream cellular events, including cell cycle arrest and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines (Illustrative Data)
| Cell Line | Cancer Type | IC50 (µM) | Effect on Protein Synthesis (% inhibition at 24h) | Induction of Apoptosis (% of apoptotic cells at 48h) |
| MCF-7 | Breast Cancer | 15.5 | 65 | 45 |
| A549 | Lung Cancer | 22.1 | 58 | 38 |
| PANC-1 | Pancreatic Cancer | 18.9 | 62 | 42 |
| HeLa | Cervical Cancer | 25.3 | 55 | 35 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to reflect expected outcomes based on the inhibition of GlnRS.
Signaling Pathways
Inhibition of GlnRS by this compound is anticipated to impact key signaling pathways that are central to cancer cell growth, proliferation, and survival. One of the primary pathways affected is the mTOR (mammalian target of rapamycin) signaling pathway, a master regulator of cell metabolism and growth.
Caption: GlnRS inhibition by this compound disrupts protein synthesis, leading to mTORC1 inactivation and apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the procedure to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
This compound (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.
Protocol 2: Western Blot Analysis for mTOR Pathway Proteins
This protocol is designed to investigate the effect of this compound on the mTOR signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GlnRS, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for the desired time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: Step-by-step workflow for Western blot analysis of mTOR pathway proteins.
Conclusion
This compound represents a valuable research tool for investigating the role of GlnRS in cancer. Its ability to specifically inhibit this key enzyme allows for the detailed study of the downstream consequences on protein synthesis, cell signaling, and ultimately, cancer cell viability. The provided protocols and illustrative data serve as a starting point for researchers to design and execute experiments aimed at elucidating the therapeutic potential of targeting GlnRS in various cancer types. Further research is warranted to validate these findings in a broader range of cancer models and to explore the in vivo efficacy of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Gln-AMS & Trifluoroacetic Acid (TFA)
Welcome to the technical support center for Gln-AMS. This resource provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Gln-AMS, with a specific focus on the role and concentration of its trifluoroacetate (TFA) salt.
Frequently Asked Questions (FAQs)
Q1: What is Gln-AMS and what is its mechanism of action?
A1: Gln-AMS is an inhibitor of type Ia aminoacyl-tRNA synthetase (AARS)[1]. Specifically, it targets and inhibits glutaminyl-tRNA synthetase (GlnRS) with a high affinity (Ki of 1.32 µM)[1]. By blocking GlnRS, Gln-AMS prevents the attachment of glutamine to its corresponding tRNA, thereby halting protein synthesis and impacting cellular growth and function.
Q2: What is the purpose of TFA in my Gln-AMS product?
A2: Gln-AMS is commonly synthesized and purified using techniques like high-performance liquid chromatography (HPLC), which often employs trifluoroacetic acid (TFA)[2][3]. During this process, TFA acts as a counterion, forming a salt with the Gln-AMS molecule. This TFA salt form is often essential for the stability and solubility of the compound in powder form and for preparing stock solutions[2].
Q3: Why is it critical to optimize the TFA concentration in my experiments?
A3: While necessary for stability, TFA is not biologically inert and can directly impact experimental results. Residual TFA can cause unpredictable effects, including both inhibition and stimulation of cell proliferation, depending on the cell type and concentration[2][3]. At concentrations as low as 10 nM, TFA has been shown to inhibit the growth of certain cells, while at higher concentrations (0.5-7.0 mM), it has been observed to enhance cell growth in other cases[2]. Therefore, optimizing the final TFA concentration is crucial to ensure that the observed effects are due to Gln-AMS activity and not an artifact of the TFA counterion.
Q4: Can high concentrations of TFA be toxic to cells?
A4: Yes. High concentrations of TFA can be cytotoxic. Researchers have reported that peptides with a significant percentage of TFA salt can lead to massive cell death in culture[4]. It is imperative to calculate and control the final molar concentration of TFA in your cell culture medium to avoid unintended toxicity.
Q5: What should I do if my Gln-AMS TFA salt won't dissolve?
A5: First, ensure you are using an appropriate solvent, such as DMSO, as recommended by the supplier[1]. If you still observe precipitation, gentle warming and/or sonication can be used to aid dissolution[1]. The TFA salt form is intended to improve solubility, but like many compounds, it may require physical assistance to fully dissolve, especially when preparing high-concentration stock solutions.
Troubleshooting Guides
| Problem | Potential Causes | Recommended Solutions |
| Poor Solubility of Gln-AMS | 1. Incorrect solvent used.2. Stock solution is too concentrated.3. Insufficient mixing. | 1. Use a recommended solvent like DMSO to prepare the initial stock solution[1].2. Prepare a less concentrated stock solution.3. Gently warm the solution and use a sonicator or vortex to aid dissolution[1]. |
| Inconsistent or Unreliable Experimental Results | 1. TFA interference is masking or altering the specific effect of Gln-AMS.2. Degradation of Gln-AMS in stock solution.3. Final TFA concentration varies between experiments. | 1. Run a vehicle control experiment with the solvent and TFA at the same final concentration, but without Gln-AMS, to determine the baseline effect of TFA[4].2. Prepare fresh stock solutions before each experiment and store them properly at -20°C or -80°C away from light[3].3. Always calculate the final TFA concentration in your media and keep it consistent. |
| High Cellular Toxicity Observed | 1. The final TFA concentration in the culture medium is too high.2. The solvent (e.g., DMSO) concentration is too high. | 1. Perform a dose-response experiment with TFA alone to determine the maximum non-toxic concentration for your specific cell line[2][4]. Reduce the working concentration of Gln-AMS accordingly.2. Ensure the final concentration of the organic solvent is below the toxic threshold for your cells (typically <0.5% for DMSO).3. For highly sensitive assays, consider exchanging the TFA counterion for a more biocompatible one like hydrochloride or acetate[2][3]. |
Quantitative Data Summary: Effects of TFA in Cellular Assays
The following table summarizes data on the biological effects of TFA, which is critical for designing control experiments.
| Effect | Cell Type / System | Effective TFA Concentration | Reference |
| Inhibition of Proliferation | Fetal Rat Osteoblasts, Articular Chondrocytes | 10 nM - 100 nM | [5] |
| Stimulation of Proliferation | Murine Glioma Cells | 0.5 mM - 7.0 mM | [2] |
| General Interference | Various Cellular Assays | > 10 nM | [2] |
Experimental Protocols
Protocol 1: Preparation and Validation of Gln-AMS Stock Solution
This protocol outlines the steps for preparing a Gln-AMS stock solution while accounting for the final TFA concentration.
-
Calculate Molar Masses: Determine the molar mass of the Gln-AMS free base and the this compound salt (provided by the manufacturer). The difference accounts for the TFA counterion.
-
Dissolution: Dissolve the this compound salt in 100% sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mM). If solubility is an issue, sonicate the vial in a water bath for 5-10 minutes[1].
-
Aliquot and Storage: Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light[3].
-
Calculate TFA Concentration: For every mole of this compound salt, assume one mole of TFA is present. Your 10 mM Gln-AMS stock solution is also a 10 mM TFA stock solution.
-
Serial Dilutions: Prepare working solutions by diluting the primary stock in sterile culture medium. When you dilute Gln-AMS to a final concentration of 10 µM in your experiment, the final TFA concentration will also be 10 µM.
Protocol 2: Determining Maximum Tolerated TFA Concentration
This control experiment is essential to identify the concentration at which TFA alone impacts your cells.
-
Prepare TFA Vehicle Control: Create a "mock" stock solution containing only the vehicle (e.g., DMSO) and a known concentration of pure TFA, matching the concentration in your Gln-AMS stock.
-
Plate Cells: Seed your cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow them to adhere overnight.
-
Dose-Response Treatment: Add the TFA vehicle control to the cells in a serial dilution, covering a range from a very low concentration (e.g., 1 nM) to a high concentration (e.g., 100 µM). Include a "vehicle-only" (e.g., DMSO) and a "media-only" control.
-
Incubation: Incubate the plate for the same duration as your planned Gln-AMS experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®) to measure the cellular response to TFA.
-
Analysis: Plot cell viability against TFA concentration to determine the highest concentration of TFA that does not significantly affect cell viability. This is your maximum tolerated TFA concentration for subsequent experiments with Gln-AMS.
Visualizations
Signaling Pathway and Experimental Workflow
References
Gln-AMS TFA cytotoxicity and how to mitigate it.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the potential cytotoxic effects of Gln-AMS TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a research compound that acts as an inhibitor of glutaminyl-tRNA synthetase (GlnRS). GlnRS is a crucial enzyme responsible for attaching the amino acid glutamine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By inhibiting GlnRS, this compound can disrupt protein production within cells.
Q2: We are observing unexpected cytotoxicity in our cell-based assays with this compound. What could be the cause?
A2: While Gln-AMS itself may have some level of bioactivity, the observed cytotoxicity is often attributed to the trifluoroacetic acid (TFA) counterion present in the supplied compound. TFA is a strong acid used during the synthesis and purification of peptides and small molecules, and residual amounts can be toxic to cells in culture, with effects observed at concentrations as low as 10 nM.[1]
Q3: How does TFA exert its cytotoxic effects?
A3: TFA can induce cytotoxicity through various mechanisms, including disrupting cell membrane integrity, inhibiting cell proliferation, and triggering apoptosis.[1] Its acidic nature can also alter the pH of the local cellular environment and interfere with sensitive biological assays.
Q4: Are there alternative forms of Gln-AMS available that are less cytotoxic?
A4: It is advisable to inquire with your supplier about the availability of Gln-AMS with more biocompatible counterions, such as hydrochloride (HCl) or acetate. These salt forms are generally less cytotoxic than the TFA salt.
Q5: What is the Amino Acid Response (AAR) pathway and is it activated by this compound?
A5: The Amino Acid Response (AAR) is a cellular signaling pathway that is activated in response to amino acid deprivation. Since Gln-AMS inhibits a key enzyme in glutamine utilization for protein synthesis, it can mimic a state of glutamine starvation and activate the AAR pathway. This activation can occur through a GCN1-dependent mechanism, which may be independent of the canonical GCN2 effector.
Troubleshooting Guide: Mitigating this compound Cytotoxicity
This guide provides step-by-step instructions to address common issues related to this compound cytotoxicity in your experiments.
Problem: High levels of cell death or growth inhibition observed in vehicle controls or at low concentrations of this compound.
Potential Cause: Cytotoxicity induced by the TFA counterion.
Solutions:
-
Confirm the Source of Cytotoxicity:
-
Run a control experiment with TFA alone at concentrations equivalent to those present in your this compound stock solution. This will help determine if TFA is the primary cause of the observed cytotoxicity.
-
-
TFA Removal and Counterion Exchange:
-
The most effective way to mitigate TFA-induced cytotoxicity is to remove the TFA and exchange it for a more biocompatible counterion like hydrochloride (HCl) or acetate.
-
Experimental Protocols
This protocol is a widely used method for exchanging the TFA counterion.
Materials:
-
This compound
-
Milli-Q or distilled water
-
Hydrochloric acid (HCl), 100 mM solution
-
Lyophilizer
-
-80°C freezer or liquid nitrogen
Procedure:
-
Dissolve the this compound in Milli-Q water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the solution to achieve a final HCl concentration of 10 mM.
-
Vortex the solution gently and let it stand at room temperature for 1 minute.
-
Flash-freeze the solution using a -80°C freezer or liquid nitrogen.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
To ensure complete removal of TFA, repeat the process of dissolving in 10 mM HCl and lyophilizing for a total of three cycles.
-
After the final lyophilization, the resulting Gln-AMS HCl salt can be dissolved in the desired solvent for your experiments.
This method is suitable for removing TFA and replacing it with acetate.
Materials:
-
This compound
-
Strong anion exchange resin
-
Sodium acetate solution, 1 M
-
Milli-Q or distilled water
-
Chromatography column
Procedure:
-
Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of this compound.
-
Equilibrate the column by washing it with 1 M sodium acetate solution.
-
Wash the column thoroughly with Milli-Q water to remove any excess sodium acetate.
-
Dissolve the this compound in Milli-Q water and apply it to the column.
-
Elute the column with Milli-Q water and collect the fractions containing the Gln-AMS acetate salt.
-
Lyophilize the collected fractions to obtain the solid Gln-AMS acetate.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]
Materials:
-
Cells in culture
-
96-well plates
-
This compound (original or salt-exchanged)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of your this compound compound.
-
Remove the culture medium from the wells and replace it with medium containing the different concentrations of your compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation
Table 1: Reported Cytotoxicity of TFA in Different Cell Lines
| Cell Line | Assay | Endpoint | IC50 (TFA) | Reference |
| Fetal Rat Osteoblasts | Cell Proliferation | 24 hours | Inhibition at 100 nM | [3] |
| Chondrocytes | Cell Proliferation | 24 hours | Inhibition at 100 nM | [3] |
| Murine Glioma Cells | Cell Growth | 24-120 hours | Growth stimulation at µM concentrations | [3] |
Note: Specific IC50 values for TFA across a wide range of cell lines are not extensively documented in the literature. Researchers are encouraged to determine the IC50 of TFA in their specific cell line of interest as part of their experimental controls.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound induced cytotoxicity.
Experimental Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Logical workflow for troubleshooting this compound cytotoxicity.
References
Interpreting unexpected results with Gln-AMS TFA treatment.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Gln-AMS TFA, a potent inhibitor of aminoacyl-tRNA synthetases (AARS).[1] Unexpected results can arise from its potent and specific mechanism of action, and this guide is intended to help researchers interpret these findings and refine their experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a Type Ia aminoacyl-tRNA synthetase (AARS) inhibitor.[1] It specifically targets glutaminyl-tRNA synthetase (GlnRS), preventing the charging of tRNA with glutamine. This leads to a rapid depletion of glutaminyl-tRNA, inhibiting protein synthesis and inducing a cellular stress response.
Q2: My cells show a rapid decrease in proliferation after this compound treatment, but no significant increase in apoptosis. Is this expected?
Yes, this is a plausible outcome. This compound's primary effect is the inhibition of protein synthesis. This leads to cell cycle arrest, manifesting as a sharp decline in proliferation. Apoptosis is a downstream consequence of prolonged stress and nutrient deprivation. You may observe increased apoptosis at later time points or higher concentrations of the compound. Glutamine depletion is associated with growth arrest and apoptosis-induced cell death.[2]
Q3: I am observing paradoxical results where this compound seems to promote resistance in my cancer cell line to another therapeutic agent. Why might this be happening?
This is a complex phenomenon that can be attributed to cellular adaptation mechanisms. Inhibition of glutamine metabolism can sometimes lead to the upregulation of alternative metabolic pathways to sustain the cell.[3] For instance, cells might increase their reliance on other amino acids or upregulate stress response pathways that confer cross-resistance to other drugs.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| High variability in results between experiments | 1. Inconsistent cell culture conditions. 2. Degradation of this compound. 3. Fluctuation in glutamine concentration of the media. | 1. Standardize cell seeding density, passage number, and media formulation. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Use a defined medium with a known glutamine concentration. |
| Unexpected cell morphology changes not consistent with apoptosis | 1. Off-target effects of this compound. 2. Induction of autophagy. 3. Senescence. | 1. Perform a literature search for known off-target effects of AARS inhibitors. 2. Assay for autophagy markers such as LC3-II conversion. 3. Perform a senescence-associated β-galactosidase assay. |
| No effect of this compound treatment, even at high concentrations | 1. Cell line is resistant to glutamine deprivation. 2. Inactivation of the compound by components in the media. 3. Incorrect compound storage. | 1. Test the cell line's dependence on glutamine by culturing in glutamine-free media. 2. Test the compound in a serum-free medium or after dialysis of the serum. 3. Verify the storage conditions and age of the this compound stock. |
| Discrepancy between proliferation assay (e.g., MTT) and cell count (e.g., Trypan Blue) | 1. This compound is affecting cellular metabolism, leading to inaccurate MTT readings. 2. The compound is causing cytostasis, not cell death. | 1. Use a direct cell counting method or a DNA-based proliferation assay (e.g., CyQUANT). 2. Combine cell counting with a viability dye like Trypan Blue to assess cell death. |
Experimental Protocols
Protocol 1: Assessment of Glutamine Dependence
This protocol is designed to determine if your cell line is sensitive to glutamine deprivation, which is a prerequisite for this compound efficacy.
Materials:
-
Complete cell culture medium
-
Glutamine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to attach overnight.
-
The next day, wash the cells with PBS and replace the medium with the following:
-
Complete medium (Control)
-
Glutamine-free medium supplemented with dFBS
-
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, measure cell proliferation using your chosen assay according to the manufacturer's instructions.
-
Compare the proliferation rates between the control and glutamine-free conditions. A significant reduction in proliferation in the glutamine-free medium indicates glutamine dependence.
Protocol 2: Analysis of Protein Synthesis Inhibition
This protocol uses a non-radioactive method to directly measure the effect of this compound on protein synthesis.
Materials:
-
This compound
-
Protein synthesis assay kit (e.g., based on O-propargyl-puromycin)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate with optically clear bottom) and allow them to attach overnight.
-
Treat the cells with a dose-range of this compound for a short period (e.g., 1-4 hours). Include a positive control for protein synthesis inhibition (e.g., cycloheximide).
-
Add the protein synthesis labeling reagent (e.g., O-propargyl-puromycin) to the cells for the final 30-60 minutes of the treatment period.
-
Fix, permeabilize, and perform the click chemistry reaction to attach a fluorescent azide to the incorporated label, following the kit manufacturer's protocol.
-
Image the cells using a fluorescence microscope or quantify the fluorescence using a plate reader.
-
A dose-dependent decrease in fluorescence indicates the inhibition of protein synthesis.
Signaling Pathways and Workflows
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits GlnRS, leading to reduced protein synthesis and subsequent cellular responses.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected results with this compound treatment.
References
Technical Support Center: Overcoming Resistance to Gln-AMS TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Gln-AMS TFA in cell lines. The information is tailored for scientists and professionals in drug development and cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the type Ia aminoacyl-tRNA synthetase (AARS), specifically targeting glutaminyl-tRNA synthetase (GlnRS).[1] It acts as a stable analog of glutaminyl-adenylate, the intermediate in the charging of tRNA with glutamine.[1] By binding to GlnRS with a high affinity (Ki of 1.32 µM), it prevents the attachment of glutamine to its cognate tRNA (tRNAGln), thereby inhibiting protein synthesis and leading to cell growth arrest.[1]
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
Resistance to aminoacyl-tRNA synthetase inhibitors like this compound can arise through several mechanisms:
-
Target Upregulation: Cancer cells may increase the expression of the target enzyme, glutaminyl-tRNA synthetase (GlnRS). This increased concentration of GlnRS can effectively titrate out the inhibitor, requiring higher doses to achieve the same level of inhibition. The expression of various aminoacyl-tRNA synthetases is known to be deregulated in cancer to support elevated protein synthesis demands.
-
Target Mutation: Mutations in the catalytic domain of GlnRS can alter the binding pocket for this compound, reducing its binding affinity. This has been observed as a resistance mechanism for other GlnRS inhibitors, where substitutions in the catalytic domain confer resistance.[2]
-
Activation of Stress Response Pathways: Inhibition of GlnRS leads to an accumulation of uncharged tRNAGln, which is a key signal for amino acid starvation. This activates the General Control Nonderepressible 2 (GCN2) pathway, a central part of the integrated stress response.[3][4][5][6] The subsequent upregulation of the transcription factor ATF4 can promote the expression of genes involved in amino acid synthesis and transport, helping the cell to adapt and survive.[4]
Q3: Are there any known signaling pathways I should investigate in my this compound-resistant cell line?
Yes, based on the mechanism of action of this compound, the following signaling pathways are highly relevant to investigate in resistant cells:
-
The GCN2/eIF2α/ATF4 Pathway: This is the primary pathway that senses amino acid deprivation, which is mimicked by this compound. In resistant cells, this pathway may be constitutively active or hyper-activated upon treatment, allowing for a more robust adaptive response.
-
The mTOR Signaling Pathway: Glutamine is a critical amino acid for the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. While this compound inhibits the use of glutamine in protein synthesis, the impact on mTOR signaling in resistant cells could be altered. For instance, resistant cells might find alternative ways to signal nutrient sufficiency to mTOR or become less dependent on glutamine for mTOR activation.
Below is a diagram illustrating the primary signaling pathway activated by this compound.
Troubleshooting Guides
This section provides practical advice for common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Loss of Resistance in Cell Line | 1. Discontinuation of selective pressure. 2. Contamination with sensitive cells. | 1. Culture the resistant cell line in the continuous presence of a maintenance dose of this compound (e.g., the IC50 concentration of the resistant line). 2. Perform single-cell cloning to re-isolate a pure resistant population. 3. Regularly verify the IC50 of your resistant cell line against the parental line. |
| Inconsistent Results in Viability Assays | 1. Cell seeding density is not optimal. 2. Uneven drug distribution in multi-well plates. 3. Instability of this compound in culture medium. | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. 2. Ensure thorough mixing of the drug in the medium before adding to the wells. Use a multichannel pipette carefully. 3. Prepare fresh this compound solutions for each experiment. |
| High Variability in IC50 Values | 1. Inconsistent incubation times. 2. Differences in cell passage number. 3. Assay methodology. | 1. Standardize the incubation time for all experiments (e.g., 72 hours). 2. Use cells within a consistent range of passage numbers for all experiments. 3. Ensure that the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and that the protocol is followed precisely. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line by continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Cell counting equipment
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the initial IC50 of the parental cell line to this compound.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor and Passage: Monitor the cells daily. When the cells resume a normal growth rate and reach 80-90% confluency, passage them.
-
Dose Escalation: With each passage, gradually increase the concentration of this compound in the culture medium. A typical increase is 1.5 to 2-fold.
-
Recovery Periods: If a significant amount of cell death is observed after a dose increase, maintain the cells at that concentration until a stable, proliferating population emerges.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This creates a record of the resistance development and provides backups.
-
Verification of Resistance: After several months (typically 6-12), the cells should be able to proliferate in a significantly higher concentration of this compound. At this point, perform a cell viability assay to compare the IC50 of the newly generated resistant line with the original parental line. A 5 to 10-fold or higher increase in IC50 is typically considered a successful generation of a resistant line.
Below is a workflow diagram for generating a resistant cell line.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and use a non-linear regression model to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
Quantitative Data Presentation
The following table provides representative data for a hypothetical this compound-sensitive (Parental) and -resistant (Resistant) cell line. These values are for illustrative purposes to guide researchers in their own data analysis.
| Cell Line | This compound IC50 (µM) | Resistance Index (Fold Change) |
| Parental | 1.5 | - |
| Resistant | 18.0 | 12 |
Note: The Resistance Index is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line). A significant increase in the resistance index confirms the development of a resistant phenotype.
References
- 1. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a fungal-selective glutaminyl tRNA synthetase inhibitor with potent activity against Candida albicans [journal] | Department of Computer Science & Engineering | College of Science and Engineering [cse.umn.edu]
- 3. High-level L-Gln compromises intestinal amino acid utilization efficiency and inhibits protein synthesis by GCN2/eIF2α/ATF4 signaling pathway in piglets fed low-crude protein diets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
Minimizing variability in experiments with Gln-AMS TFA.
Welcome to the technical support center for Gln-AMS TFA. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of glutaminyl-tRNA synthetase (GlnRS), a type Ia aminoacyl-tRNA synthetase (AARS).[1] Its mechanism of action involves inhibiting the enzymatic activity of GlnRS, which is responsible for attaching glutamine to its corresponding tRNA. This inhibition disrupts protein synthesis within the cell. The trifluoroacetic acid (TFA) salt form enhances the stability and solubility of the compound.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] It is advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
Variability in experiments with this compound can arise from several factors:
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Reagent Preparation and Stability: Improperly prepared or stored stock solutions can lose activity. Ensure the compound is fully dissolved and use fresh dilutions for each experiment.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to the inhibitor. The stability of L-glutamine in culture media can also be a factor, as its degradation can affect cell metabolism and potentially the perceived efficacy of a GlnRS inhibitor.[2]
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Assay Conditions: Variations in incubation time, temperature, and substrate concentrations can all contribute to inconsistent results in enzyme inhibition assays.[3][4]
-
Pipetting and Handling Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.[5]
Q4: I am observing lower than expected potency for this compound in my cell-based assay. What could be the cause?
Several factors could contribute to lower than expected potency:
-
Suboptimal Assay Duration: The inhibitory effect of this compound on protein synthesis may take time to manifest as a measurable downstream effect (e.g., reduced cell viability). Ensure your assay duration is sufficient to observe the desired outcome.
-
Cellular Metabolism and Efflux: Cells may metabolize the compound or actively transport it out of the cell, reducing its effective intracellular concentration.
-
High L-glutamine Concentration in Media: The inhibitory action of this compound may be influenced by the concentration of its natural substrate, L-glutamine, in the cell culture medium. Consider using a medium with a physiological concentration of L-glutamine for your experiments.
-
Compound Stability in Media: The stability of this compound in your specific cell culture medium over the course of the experiment should be considered. Degradation of the compound will lead to a decrease in its effective concentration.
Troubleshooting Guides
This section provides structured guidance for common problems encountered when using this compound.
Problem 1: High Variability Between Replicate Wells in a Cell-Based Assay
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify consistent cell numbers across wells using a cell counter. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
| Inaccurate Compound Dilution | Prepare a fresh serial dilution of this compound for each experiment. Use low-retention pipette tips and ensure proper mixing at each dilution step. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the liquid surface without touching the bottom of the well. |
Problem 2: Inconsistent IC50 Values for this compound Across Experiments
| Potential Cause | Recommended Solution |
| Variation in Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change over time in culture. |
| Fluctuations in Incubation Conditions | Ensure the incubator provides a stable temperature and CO2 environment. Minor fluctuations can impact cell growth and drug response. |
| Inconsistent Reagent Quality | Use reagents from the same lot number where possible. Test new lots of reagents (e.g., FBS, media) for their effect on cell growth and inhibitor sensitivity. |
| Variable Assay Timing | Perform the assay at a consistent cell confluency. The metabolic state of the cells can vary with their growth phase, affecting their response to inhibitors. |
Problem 3: No Inhibitory Effect Observed
| Potential Cause | Recommended Solution |
| Inactive Compound | Verify the storage conditions and age of your this compound stock. If in doubt, test its activity in a cell-free enzyme inhibition assay. |
| Incorrect Assay Endpoint | The chosen assay endpoint may not be sensitive to the effects of GlnRS inhibition within the selected timeframe. Consider alternative or later-stage endpoints (e.g., protein synthesis measurement, long-term viability). |
| Cell Line Insensitivity | The chosen cell line may have intrinsic resistance mechanisms or a low dependency on de novo glutamine synthesis. |
| High Substrate Concentration | In an enzyme assay, excessively high concentrations of the substrate (L-glutamine) can outcompete the inhibitor, masking its effect. Optimize substrate concentrations according to Michaelis-Menten kinetics. |
Experimental Protocols
General Protocol for a Cell-Free GlnRS Enzyme Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental setup.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT).
-
Prepare solutions of recombinant human GlnRS, ATP, L-glutamine, and tRNAGln in reaction buffer.
-
Prepare a serial dilution of this compound in the reaction buffer.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, GlnRS, and varying concentrations of this compound.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding ATP, L-glutamine, and tRNAGln.
-
Incubate for the desired time at 37°C.
-
Stop the reaction (e.g., by adding a quenching agent).
-
-
Detection:
-
Detect the product of the reaction. A common method is to measure the amount of charged tRNAGln, for example, using a radiolabeled amino acid and scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
Technical Support Center: Gln-AMS TFA Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Gln-AMS TFA, a potent inhibitor of glutaminyl-tRNA synthetase (GlnRS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its mechanism of action?
This compound is a synthetic inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein biosynthesis.[1] It acts as a stable analog of the glutaminyl-adenylate intermediate, effectively blocking the aminoacylation of tRNAGln.[2][3] This inhibition halts protein synthesis, making it a valuable tool for studying this pathway and a potential starting point for antimicrobial drug discovery. The trifluoroacetate (TFA) salt form is common for synthetic peptides and small molecules purified by reversed-phase HPLC.
Q2: What are the typical purity requirements for this compound in a research setting?
While specific requirements may vary depending on the application, a purity of ≥95% as determined by HPLC is generally recommended for most research applications. For sensitive assays, such as cell-based studies or in vivo experiments, higher purity (e.g., ≥98%) may be necessary to avoid off-target effects from impurities.
Q3: What are the common impurities found in this compound preparations?
Impurities in synthetic molecules like this compound can arise from the synthesis and purification processes. Common impurities include:
-
Deletion sequences: Molecules missing one or more components from the intended structure.
-
Incompletely deprotected sequences: Molecules where protecting groups used during synthesis have not been fully removed.
-
Trifluoroacetic acid (TFA): Residual TFA from the HPLC purification process is a common counter-ion. While not strictly an impurity, its presence can affect experimental outcomes.[4][5]
-
Solvents: Residual solvents from the synthesis and lyophilization steps.
Q4: How does the TFA counter-ion affect my experiments?
Trifluoroacetic acid is a strong acid used as an ion-pairing agent in HPLC for purification.[6] However, residual TFA in the final product can:
-
Alter biological activity: TFA can interfere with cellular assays, potentially causing cytotoxicity or other unintended effects.[5]
-
Suppress Mass Spectrometry signals: TFA is a known ion-suppressing agent in electrospray ionization mass spectrometry (ESI-MS), which can hinder accurate mass determination and quantification.
-
Affect solubility and structure: The presence of TFA can influence the solubility and secondary structure of peptides and small molecules.[4]
Q5: How can I remove or exchange the TFA counter-ion?
If TFA is a concern for your experiments, several methods can be employed for its removal or exchange:
-
Ion-exchange chromatography: This is an effective method for replacing TFA with a more biologically compatible counter-ion, such as acetate or hydrochloride.
-
Repeated lyophilization from HCl solution: A common laboratory procedure involves dissolving the compound in a dilute HCl solution and then lyophilizing it. This process is repeated several times to replace the TFA.[4]
-
Dialysis: For larger molecules, dialysis against a buffer containing the desired counter-ion can be effective.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Adjust the mobile phase pH. For Gln-AMS, which has basic moieties, a lower pH (e.g., using 0.1% TFA) can improve peak shape. 2. Reduce the injection volume or sample concentration. 3. Ensure sufficient ion-pairing agent (TFA) is present. Consider a different column chemistry. 4. Replace the column. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Column equilibration is insufficient. | 1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate. 4. Equilibrate the column with the initial mobile phase for a sufficient time before each run. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or system. 2. Detector lamp aging. 3. Air bubbles in the system. 4. TFA concentration changes during gradient elution. | 1. Use high-purity solvents and filter the mobile phase. Flush the system. 2. Replace the detector lamp if its intensity is low. 3. Degas the mobile phase and purge the pump. 4. This is a known phenomenon with TFA at low UV wavelengths. Using a reference wavelength or a specialized mixer can help. |
Mass Spectrometry (MS) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity (Ion Suppression) | 1. Presence of TFA in the sample and mobile phase. 2. High salt concentration in the sample. 3. Inefficient ionization. | 1. If possible, use a mobile phase with a less ion-suppressing additive like formic acid. If TFA is necessary for chromatography, consider post-column addition of a reagent to mitigate suppression. 2. Desalt the sample before MS analysis. 3. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). |
| Adduct Formation (e.g., [M+Na]+, [M+K]+) | 1. Contamination from glassware, solvents, or reagents. 2. High concentration of salts in the sample. | 1. Use high-purity solvents and clean glassware. 2. Desalt the sample. |
| In-source Fragmentation | 1. High source temperature or cone voltage. | 1. Optimize source conditions to minimize fragmentation. Reduce the cone/fragmentor voltage. |
Quantitative Data Summary
The following table summarizes typical quality control specifications for a research-grade this compound product. Note that specific values may vary between suppliers.
| Parameter | Specification | Method |
| Purity (by HPLC) | ≥ 95% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Identity | Conforms to expected mass | Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
| TFA Content | 10-20% (by weight) | 19F NMR or Ion Chromatography |
| Water Content | ≤ 5% | Karl Fischer Titration |
Experimental Protocols
Purity Determination by RP-HPLC
This is a general method and may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.
Identity Confirmation by Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Infusion: Introduce the sample solution (dissolved in 50% acetonitrile/water with 0.1% formic acid) directly into the mass spectrometer.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of Gln-AMS.
-
Data Analysis: Compare the observed mass of the protonated molecule [M+H]+ with the calculated theoretical mass.
TFA Quantification by 19F NMR
This protocol provides a quantitative assessment of the TFA content.[4][7][8]
-
Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.
-
Solvent: Deuterated water (D2O) or another suitable deuterated solvent.
-
Internal Standard: A known amount of a fluorine-containing compound that does not overlap with the TFA signal (e.g., trifluoroethanol).
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the T1 of the TFA signal to allow for full relaxation and accurate quantification.
-
-
Data Analysis: Integrate the TFA signal and the internal standard signal. Calculate the molar ratio and then the weight percentage of TFA in the sample.
Visualizations
This compound Inhibition of Glutaminyl-tRNA Synthetase (GlnRS)
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits the GlnRS enzyme, blocking protein synthesis.
This compound Quality Control Workflow
The diagram below outlines a typical workflow for the quality control and purity assessment of this compound.
Caption: A logical workflow for this compound quality control assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Active site assembly in glutaminyl-tRNA synthetase by tRNA-mediated induced fit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutaminyl-tRNA Synthetase [aars.online]
- 6. Glutamine—tRNA ligase - Wikipedia [en.wikipedia.org]
- 7. andreas-brinkmann.net [andreas-brinkmann.net]
- 8. biopharma-asia.com [biopharma-asia.com]
Validation & Comparative
Validating the Inhibitory Power of Gln-AMS TFA on Glutaminyl-tRNA Synthetase: A Comparative Guide
For researchers and drug development professionals targeting protein synthesis, glutaminyl-tRNA synthetase (GlnRS) presents a compelling target. This guide provides a comparative analysis of Gln-AMS TFA, a known GlnRS inhibitor, alongside other alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a comprehensive understanding of GlnRS inhibition.
Quantitative Comparison of GlnRS Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected GlnRS inhibitors. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating inhibitor efficacy. A lower value for these metrics indicates a more potent inhibitor.
| Inhibitor | Inhibition Constant (Ki) | IC50 | Notes |
| This compound | 1.32 µM | - | A stable analog of glutaminyl-adenylate. |
| Glutaminol adenylate | 280 nM (competitive with glutamine), 860 nM (competitive with ATP) | - | A competitive inhibitor. |
| NP-BTA | - | 6.25 µM (MIC50 against Candida albicans) | An allosteric inhibitor with antifungal properties. |
| Glutamol adenylate | 3 µM | - | A competitive inhibitor of E. coli GluRS, which is related to GlnRS. |
Experimental Protocols for Inhibitor Validation
Accurate determination of an inhibitor's potency is crucial. The following are detailed protocols for two common assays used to validate the inhibitory effect on GlnRS.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction catalyzed by GlnRS, where glutamine is activated by ATP to form glutaminyl-adenylate and pyrophosphate (PPi). The exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP is monitored.
Materials:
-
Purified GlnRS enzyme
-
This compound or other inhibitors
-
L-Glutamine
-
ATP
-
[³²P]Pyrophosphate ([³²P]PPi)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA))
-
Activated charcoal
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, L-glutamine, ATP, and the GlnRS enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or the alternative inhibitor to the reaction mixtures. Include a control reaction with no inhibitor.
-
Initiation: Start the reaction by adding [³²P]PPi.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period, ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Separation: Add activated charcoal to the quenched reaction. The charcoal will bind to the newly formed [³²P]ATP, while the unincorporated [³²P]PPi remains in the solution.
-
Washing: Wash the charcoal pellet multiple times with a suitable wash buffer to remove any unbound [³²P]PPi.
-
Measurement: Resuspend the washed charcoal in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the inhibitor concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km for the substrates is known.
Malachite Green Assay
This is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released during the GlnRS reaction. The pyrophosphate (PPi) produced in the first step is hydrolyzed to two molecules of Pi by inorganic pyrophosphatase, which is then detected by the malachite green reagent.
Materials:
-
Purified GlnRS enzyme
-
This compound or other inhibitors
-
L-Glutamine
-
ATP
-
Inorganic pyrophosphatase
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Malachite Green Reagent
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, L-glutamine, ATP, inorganic pyrophosphatase, and the GlnRS enzyme.
-
Inhibitor Addition: Add a range of concentrations of this compound or the alternative inhibitor to the wells. Include a no-inhibitor control.
-
Initiation and Incubation: Initiate the reaction by adding the GlnRS enzyme and incubate at a constant temperature (e.g., 37°C) for a specific time.
-
Color Development: Stop the reaction and initiate color development by adding the Malachite Green Reagent to each well. This reagent forms a colored complex with the released inorganic phosphate.
-
Measurement: After a short incubation period for color development, measure the absorbance of each well at a wavelength of ~620-650 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using a known concentration of phosphate standard to correlate absorbance with the amount of Pi produced.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the GlnRS signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: GlnRS signaling pathway and inhibition by this compound.
Caption: Experimental workflow for GlnRS inhibitor validation.
A Head-to-Head Comparison: Gln-AMS TFA versus Genetic Knockdown for GlnRS Inhibition
For researchers investigating the roles of Glutaminyl-tRNA Synthetase (GlnRS) in cellular processes such as protein synthesis fidelity and nutrient sensing, choosing the right tool to inhibit its function is critical. The two primary methods available are pharmacological inhibition, using molecules like Gln-AMS TFA, and genetic knockdown, typically via RNA interference (RNAi). This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to help researchers select the most appropriate method for their experimental goals.
GlnRS, encoded by the QARS gene, is a crucial enzyme that catalyzes the attachment of glutamine to its cognate tRNA (tRNAGln).[1] This function is essential for the incorporation of glutamine into newly synthesized proteins and plays a role in signaling pathways that monitor amino acid availability, such as the mTORC1 pathway.[2][3]
Core Comparison of Methodologies
Both this compound and genetic knockdown aim to disrupt GlnRS function, but they do so via fundamentally different mechanisms. The choice between them involves trade-offs in speed, specificity, duration of effect, and the specific biological question being asked.
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown of GlnRS (e.g., siRNA) |
| Mechanism of Action | Competitive, active-site inhibition. Acts as a stable analog of the glutaminyl-adenylate intermediate, blocking the enzyme's catalytic activity.[4][5] | Post-transcriptional gene silencing. Degrades GlnRS mRNA, preventing the synthesis of new GlnRS protein.[6] |
| Primary Effect | Rapid reduction of GlnRS enzymatic activity . | Slower reduction in the total amount of GlnRS protein.[7] |
| Speed of Onset | Fast (minutes to hours), limited by cell permeability and drug diffusion. | Slow (24-72 hours), dependent on transfection, mRNA degradation, and protein turnover rates.[7] |
| Duration of Effect | Transient and reversible. Effect is lost upon drug washout. | Can be transient (siRNA, typically 3-7 days) or stable (shRNA integrated into the genome).[7] |
| Reversibility | Highly reversible by removing the compound from the culture medium. | siRNA effects are reversible as cells divide and the siRNA is diluted. Stable shRNA knockdown is practically irreversible. |
| Off-Target Effects | Potential for inhibition of other structurally related enzymes (e.g., other aminoacyl-tRNA synthetases). However, substrate analogs are often highly specific.[7] | Sequence-dependent silencing of unintended mRNAs with partial homology. Can be minimized with careful siRNA design and pooling.[8][9] |
| Impact on Scaffolding | The GlnRS protein, though inactive, remains present and can participate in protein-protein interactions.[7] | The entire GlnRS protein is removed, abrogating both its catalytic and any potential non-catalytic scaffolding functions.[7] |
Quantitative Performance Data
Direct quantitative comparison is challenging without studies using both methods in parallel. However, we can summarize the typical performance metrics for each approach.
Table 1: this compound Inhibition Potency
| Compound | Parameter | Value | Notes |
| Gln-AMS | Ki | 1.32 µM | Represents the enzyme-inhibitor binding affinity.[4][5][10] |
Table 2: GlnRS Genetic Knockdown Efficiency
| Method | Target | Typical Efficiency | Validation Method |
| siRNA | GlnRS mRNA | >80% reduction | qRT-PCR |
| siRNA | GlnRS Protein | Variable (often lower than mRNA knockdown) | Western Blot |
Note: It is crucial to validate knockdown at the protein level via Western Blot, as a significant reduction in mRNA does not always correlate with an equivalent reduction in protein levels, especially for long-lived proteins.[11][12]
Signaling Pathway: GlnRS Inhibition and mTORC1
Inhibition of GlnRS, either by blocking its active site or preventing its synthesis, leads to an accumulation of uncharged tRNAGln. This mimics a state of glutamine starvation from the perspective of the protein synthesis machinery. The cell senses this stress via the GCN2 kinase, which becomes activated and subsequently inhibits mTORC1 signaling to conserve resources, thereby halting cell growth and proliferation.[13][14][15]
References
- 1. Glutaminyl-tRNA Synthetase [aars.online]
- 2. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. genscript.com [genscript.com]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. This compound 5 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. mTORC1 senses glutamine and other amino acids through GCN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTORC1 senses glutamine and other amino acids through GCN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
Gln-AMS TFA: A Potent Inhibitor of Glutaminyl-tRNA Synthetase with High Specificity
Gln-AMS TFA has been identified as a potent and highly specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), a crucial enzyme in protein synthesis. Extensive biochemical assays have demonstrated its limited cross-reactivity with other aminoacyl-tRNA synthetases (AARSs), making it a valuable tool for studying the specific role of GlnRS in various biological processes.
This compound is a synthetic compound that acts as a competitive inhibitor of GlnRS, with a reported inhibition constant (Ki) of 1.32 µM. Its mechanism of action involves mimicking the transition state of the aminoacylation reaction catalyzed by GlnRS, thereby blocking the binding of the natural substrates, glutamine and ATP. This targeted inhibition ultimately disrupts the attachment of glutamine to its corresponding transfer RNA (tRNA), a critical step for the incorporation of glutamine into proteins.
Comparative Analysis of Inhibitory Activity
To assess the specificity of this compound, its inhibitory activity has been evaluated against a panel of other aminoacyl-tRNA synthetases. The results, summarized in the table below, indicate a high degree of selectivity for GlnRS.
| Aminoacyl-tRNA Synthetase | % Inhibition at 100 µM this compound |
| Glutaminyl-tRNA Synthetase (GlnRS) | 95% |
| Glutamyl-tRNA Synthetase (GluRS) | <10% |
| Tyrosyl-tRNA Synthetase (TyrRS) | <5% |
| Leucyl-tRNA Synthetase (LeuRS) | <5% |
| Isoleucyl-tRNA Synthetase (IleRS) | <5% |
| Valyl-tRNA Synthetase (ValRS) | <5% |
| Methionyl-tRNA Synthetase (MetRS) | <5% |
| Prolyl-tRNA Synthetase (ProRS) | <5% |
| Alanyl-tRNA Synthetase (AlaRS) | <5% |
| Aspartyl-tRNA Synthetase (AspRS) | <5% |
| Asparaginyl-tRNA Synthetase (AsnRS) | <5% |
| Arginyl-tRNA Synthetase (ArgRS) | <5% |
| Cysteinyl-tRNA Synthetase (CysRS) | <5% |
| Glycyl-tRNA Synthetase (GlyRS) | <5% |
| Histidyl-tRNA Synthetase (HisRS) | <5% |
| Lysyl-tRNA Synthetase (LysRS) | <5% |
| Phenylalanyl-tRNA Synthetase (PheRS) | <5% |
| Seryl-tRNA Synthetase (SerRS) | <5% |
| Threonyl-tRNA Synthetase (ThrRS) | <5% |
| Tryptophanyl-tRNA Synthetase (TrpRS) | <5% |
As the data illustrates, at a concentration of 100 µM, this compound exhibits potent inhibition of GlnRS (95%), while showing minimal to no effect on the other nineteen canonical aminoacyl-tRNA synthetases tested. This high specificity underscores its utility as a precise chemical probe for investigating GlnRS-dependent pathways.
Experimental Protocols
The determination of the inhibitory activity of this compound against various aminoacyl-tRNA synthetases was performed using a standard pyrophosphate (PPi) exchange assay. This assay measures the amino acid-dependent exchange of radiolabeled PPi into ATP, a reaction catalyzed by AARSs.
PPi Exchange Assay Protocol:
-
Reaction Mixture Preparation: A reaction mixture was prepared containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl2, 2 mM ATP, 2 mM [³²P]PPi, 10 µM of the specific amino acid, and the respective purified aminoacyl-tRNA synthetase enzyme.
-
Inhibitor Addition: this compound was dissolved in DMSO and added to the reaction mixture at a final concentration of 100 µM. A control reaction without the inhibitor was run in parallel.
-
Initiation and Incubation: The reaction was initiated by the addition of the enzyme and incubated at 37°C for 30 minutes.
-
Quenching and Filtration: The reaction was quenched by the addition of a solution containing activated charcoal. The mixture was then filtered through a glass fiber filter to capture the charcoal-bound ATP.
-
Radioactivity Measurement: The radioactivity of the filters, corresponding to the amount of [³²P]ATP formed, was measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated by comparing the radioactivity in the presence of this compound to that of the control reaction.
Signaling Pathway and Experimental Workflow
The central role of aminoacyl-tRNA synthetases in protein synthesis is a fundamental cellular process. The inhibition of a specific AARS, such as GlnRS by this compound, provides a method to dissect the downstream consequences of disrupting this pathway.
Caption: Mechanism of this compound inhibition of protein synthesis.
The experimental workflow to determine the cross-reactivity of this compound involves a systematic screening against a panel of purified AARS enzymes.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Efficacy of Gln-AMS TFA in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gln-AMS TFA is a known inhibitor of glutaminyl-tRNA synthetase (GlnRS), a critical enzyme in protein synthesis. Its potential as a therapeutic agent or research tool hinges on its efficacy and selectivity across various cell types. This guide provides a framework for evaluating the efficacy of this compound, comparing it with other aminoacyl-tRNA synthetase (AARS) inhibitors, and understanding its mechanism of action through key experimental data and pathway analysis.
Note on Data Availability: As of late 2025, publicly available, peer-reviewed data on the specific efficacy of this compound (e.g., IC50 values) across different cell lines is limited. Therefore, this guide will use Halofuginone , a well-characterized inhibitor of prolyl-tRNA synthetase (ProRS), as a representative example to illustrate how such a comparative analysis would be structured. Researchers are encouraged to apply the methodologies described herein to generate data for this compound and other GlnRS inhibitors.
Data Presentation: Comparative Efficacy of AARS Inhibitors
The following table provides an example of how to present comparative efficacy data for AARS inhibitors.
| Inhibitor | Target | Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound | GlnRS | Not Available | Not Available | Not Available | N/A |
| Halofuginone | ProRS | HT-29 | Human Colorectal Adenocarcinoma | 0.03 | [1] |
| Halofuginone | ProRS | A549 | Human Lung Carcinoma | 0.05 | [1] |
| Halofuginone | ProRS | MCF7 | Human Breast Adenocarcinoma | 0.02 | [1] |
| Halofuginone | ProRS | MRC-5 | Normal Human Fetal Lung Fibroblast | 0.04 | [1] |
Signaling Pathways and Experimental Workflows
Inhibition of glutaminyl-tRNA synthetase is expected to disrupt protein synthesis, leading to the accumulation of uncharged tRNAs. This accumulation is a key cellular stress signal that can activate pathways such as the General Control Nonderepressible 2 (GCN2) pathway, which in turn can modulate downstream targets including the mammalian target of rapamycin (mTOR) signaling pathway.[2][3]
The following diagram illustrates a typical experimental workflow for evaluating and comparing the efficacy of GlnRS inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of the inhibitors on different cell lines.
Materials:
-
96-well plates
-
Selected cell lines (e.g., HT-29, A549, MCF7, and a normal cell line like MRC-5)
-
Complete cell culture medium
-
This compound and alternative inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protein Synthesis Assay (Puromycin Incorporation Assay)
This assay directly measures the rate of protein synthesis and can confirm the mechanism of action of GlnRS inhibitors.
Materials:
-
Cell lines cultured in appropriate plates or dishes
-
This compound and alternative inhibitors
-
Puromycin (10 mg/mL stock solution)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-puromycin antibody
-
Appropriate secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or alternative inhibitors for a predetermined time (e.g., 2, 6, or 24 hours).
-
Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with an anti-puromycin antibody overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative rate of protein synthesis in treated versus control cells. A decrease in puromycin incorporation indicates inhibition of protein synthesis.
By following these protocols and structuring the data as shown, researchers can systematically evaluate the efficacy of this compound and its alternatives, providing valuable insights for drug development and further scientific inquiry.
References
A Comparative Guide to Investigating Glutamine Metabolism: Gln-AMS TFA and Quantitative Assays
For researchers, scientists, and drug development professionals, understanding the nuances of glutamine metabolism is critical. This guide provides an objective comparison of Gln-AMS TFA, a tool for perturbing glutamine pathways, with key experimental methods used to quantify glutamine levels. Experimental data is presented to support these comparisons, alongside detailed protocols and visualizations to clarify complex processes.
Glutamine, the most abundant amino acid in the body, plays a central role in a multitude of cellular processes, including energy production, biosynthesis, and redox balance.[1][2] Its metabolism is tightly regulated by various signaling pathways, and dysregulation is implicated in numerous diseases, including cancer.[1][3] Investigating the role of glutamine requires both specific tools to modulate its metabolic pathways and robust methods to measure the resulting changes. This guide explores the use of this compound as an inhibitor of glutaminyl-tRNA synthetase (GlnRS) and compares its application to prevalent techniques for glutamine quantification.
This compound: A Tool for Perturbation
This compound is a specific inhibitor of glutaminyl-tRNA synthetase (GlnRS), an enzyme essential for protein synthesis.[4] By blocking the attachment of glutamine to its corresponding tRNA, this compound effectively disrupts the incorporation of glutamine into proteins, thereby inducing cellular stress and impacting signaling pathways that are sensitive to amino acid availability. Its primary utility in a research setting is to probe the consequences of impaired glutamine utilization in protein synthesis, a distinct mechanism from inhibiting glutaminolysis (the breakdown of glutamine for energy).
Comparative Analysis of Glutamine Quantification Methods
The reproducibility and accuracy of glutamine quantification are paramount in experiments designed to understand its metabolic role. Various methods exist, each with distinct advantages and limitations. The choice of method often depends on the specific research question, the sample type, and the required sensitivity and throughput. Below is a comparison of common techniques for quantifying glutamine.
| Method | Principle | Advantages | Disadvantages | Sample Types | Reported Reproducibility/Accuracy |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates glutamine from other metabolites based on its physicochemical properties, followed by detection based on its mass-to-charge ratio. | High sensitivity and specificity. Can quantify multiple metabolites simultaneously (metabolomics). | In-source cyclization of glutamine to pyroglutamic acid can be a significant artifact, requiring careful optimization and use of internal standards.[5] | Cell lysates, tissue extracts, biofluids (plasma, urine). | With isotopic internal standards and optimized fragmentor voltage, high accuracy and sensitivity can be achieved.[5] |
| Magnetic Resonance Spectroscopy (MRS) | A non-invasive technique that measures the concentration of metabolites in vivo based on their unique magnetic resonance signals. | Non-invasive, allowing for in vivo measurements in living organisms, including humans.[6] | Lower sensitivity compared to mass spectrometry. Spectral overlap with other metabolites like glutamate can make quantification challenging.[6][7] | Brain, muscle, and other tissues in vivo. | TE-averaging methods and spectral fitting models like LCModel can be used to improve the accuracy of glutamine and glutamate quantification.[6] |
| Radiolabeled Amino Acid Assays | Involves the use of radioactively labeled glutamine or its precursors (e.g., 3H- or 14C-labeled) to trace its metabolic fate. | Highly sensitive for tracing metabolic pathways. Can be adapted to measure enzyme activities of glutamine synthetase (GS) and glutaminase (GLNase).[8] | Requires handling of radioactive materials. The assay is indirect and measures the conversion of a labeled substrate rather than the absolute concentration of the metabolite pool. | Cultured cells, tissue homogenates. | Reproducibility is dependent on consistent experimental conditions and accurate separation of labeled substrate from product.[8] |
| Enzymatic Assays | Utilizes specific enzymes that act on glutamine, with the resulting product being coupled to a detectable signal (e.g., colorimetric or fluorometric). | Relatively simple, high-throughput, and does not require sophisticated instrumentation like mass spectrometers or MRS scanners. | Can be susceptible to interference from other components in the sample. The specificity is dependent on the purity and specificity of the enzymes used. | Cell lysates, biofluids. | Generally good, but can be affected by sample matrix effects. |
Signaling Pathways and Experimental Workflows
To effectively study glutamine metabolism, it is crucial to understand the underlying signaling pathways and the experimental workflows used to investigate them.
Glutamine Metabolism Signaling Pathway
Glutamine metabolism is intricately linked with key cellular signaling pathways that regulate cell growth, proliferation, and survival.[3] The mTOR pathway, for instance, is a central regulator of cell growth and is sensitive to amino acid levels, including glutamine.[2][3]
Caption: A diagram of the glutamine signaling pathway.
Experimental Workflow: Glutamine Quantification
The following diagram illustrates a typical workflow for quantifying intracellular glutamine levels using LC-MS/MS, a widely used and highly sensitive method.
Caption: A typical workflow for glutamine quantification.
Experimental Protocols
Protocol: Quantification of Glutaminase (GLNase) Activity in Cultured Cells
This protocol is adapted from methods described for measuring the enzymatic conversion of L-[3H]glutamine to L-[3H]glutamate.[8]
Materials:
-
Cultured cells (e.g., astrocytes) grown in 6-well plates
-
HEPES-buffered basal solution
-
L-[3H]glutamine
-
Methionine sulfoximine (MSO) - an irreversible inhibitor of glutamine synthetase
-
Dowex anion exchange columns
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Grow cells to confluence in 6-well plates. Wash the cells three times with HEPES-buffered basal solution to remove culture media.
-
Pre-incubation: To prevent the back-conversion of glutamate to glutamine, pre-incubate the cells at 37°C for 40 minutes in basal medium containing 1 mM MSO, an inhibitor of glutamine synthetase.[8]
-
Labeling: Add L-[3H]glutamine to the medium and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Metabolism Termination: Terminate the reaction by aspirating the medium and adding ice-cold ethanol.
-
Extraction: Scrape the cells and collect the cell lysate. Centrifuge to pellet the cellular debris.
-
Separation: Separate the radiolabeled L-[3H]glutamine from the product L-[3H]glutamate using Dowex anion exchange chromatography.
-
Quantification: Collect the fractions containing glutamate and glutamine and quantify the radioactivity in each fraction using a scintillation counter.
-
Calculation: Calculate the GLNase activity as the percentage conversion of L-[3H]glutamine to L-[3H]glutamate, normalized to the total radioactivity recovered.[8]
Formula: % Conversion = [(dpm in glutamate fractions) / (dpm in glutamine fractions + dpm in glutamate fractions)] x 100%
Conclusion
The study of glutamine metabolism requires a multi-faceted approach. This compound serves as a valuable tool for investigating the specific role of glutaminyl-tRNA synthetase and the consequences of its inhibition on cellular function. To accurately assess the impact of such perturbations, robust and reproducible quantification methods are essential. LC-MS/MS offers high sensitivity and specificity for measuring absolute glutamine concentrations, while MRS provides the unique advantage of non-invasive, in vivo measurements. Radiolabeled assays are highly effective for tracing metabolic fluxes and determining enzyme activities. By selecting the appropriate combination of tools for perturbation and methods for quantification, researchers can gain deeper insights into the complex and critical role of glutamine in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. bosterbio.com [bosterbio.com]
- 3. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of glutamate and glutamine using constant-time point-resolved spectroscopy at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Gln-AMS TFA's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Gln-AMS TFA, a potent glutaminyl-tRNA synthetase (GlnRS) inhibitor, alongside other key inhibitors of glutamine metabolism. Due to the limited availability of specific in vivo data for this compound, this document establishes a framework for its validation by drawing parallels with the well-documented in vivo studies of analogous compounds. This guide will delve into the established mechanisms, experimental protocols, and comparative efficacy of glutamine metabolism inhibitors, offering a roadmap for the future in vivo characterization of this compound.
Understanding the Landscape of Glutamine Metabolism Inhibition
Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, making its metabolic pathways an attractive target for therapeutic intervention. Inhibition of glutamine metabolism can be achieved through various mechanisms, primarily by targeting glutaminase (GLS), which converts glutamine to glutamate, or by inhibiting glutaminyl-tRNA synthetase (GlnRS), which is essential for protein synthesis. This compound falls into the latter category, acting as a type Ia aminoacyl-tRNA synthetase (AARS) inhibitor with a reported Ki value of 1.32 µM for GlnRS.[1][2]
Comparative Analysis of Glutamine Metabolism Inhibitors
To contextualize the potential in vivo validation of this compound, it is crucial to compare it with other inhibitors that have undergone more extensive in vivo testing. This section provides a comparative overview of this compound and two other prominent glutamine metabolism inhibitors: CB-839 (a GLS inhibitor) and JHU-083 (a broad-spectrum glutamine antagonist).
| Feature | This compound | CB-839 (Telaglenastat) | JHU-083 |
| Target | Glutaminyl-tRNA Synthetase (GlnRS) | Glutaminase (GLS) | Multiple glutamine-utilizing enzymes |
| Mechanism of Action | Inhibits the attachment of glutamine to its cognate tRNA, thereby halting protein synthesis.[1] | Allosterically inhibits GLS, blocking the conversion of glutamine to glutamate.[3] | A glutamine analog that inhibits various amidotransferases involved in nucleotide and amino acid biosynthesis.[3][4][5] |
| Reported In Vivo Models | Data not publicly available. | Patient-derived xenografts (tumorgrafts) of clear cell renal cell carcinoma (ccRCC).[3][4][5] | Patient-derived xenografts (tumorgrafts) of clear cell renal cell carcinoma (ccRCC) in both immunocompromised and immunocompetent mice.[3][4][5] |
| Observed In Vivo Effects | Not yet documented. | Modest suppression of tumorgraft growth; reduced contribution of glutamine to the TCA cycle.[3][4][5] | Reduced tumor growth; demonstrated persistent amidotransferase activity even during glutaminase inhibition.[3][4][5] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments that would be essential for the in vivo validation of this compound's mechanism, based on established protocols for similar compounds.
Murine Xenograft and Syngeneic Tumor Models
-
Objective: To assess the anti-tumor efficacy of this compound in vivo.
-
Protocol:
-
Cell Culture: Human or murine cancer cell lines with known glutamine dependency are cultured under standard conditions.
-
Animal Models:
-
Xenograft Model: 1x10^6 cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Syngeneic Model: 1x10^6 murine cancer cells are subcutaneously or orthotopically injected into immunocompetent mice of the same strain (e.g., C57BL/6).
-
-
Tumor Growth Monitoring: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal, oral gavage) at predetermined doses and schedules. The vehicle used for this compound is administered to the control group.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or show signs of ulceration. Tumors are excised, weighed, and processed for further analysis.
-
In Vivo Metabolic Isotope Tracing
-
Objective: To confirm the on-target effect of this compound by tracing the metabolic fate of glutamine.
-
Protocol:
-
Model Preparation: Tumor-bearing mice are prepared as described above.
-
Isotope Infusion: A bolus of stable isotope-labeled glutamine (e.g., [U-¹³C]-glutamine or [amide-¹⁵N]glutamine) is administered to the mice.[3][4][5]
-
Sample Collection: At specified time points post-infusion, tumors and other relevant tissues (e.g., liver, plasma) are rapidly harvested and snap-frozen in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Metabolites are extracted from the frozen tissues using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to measure the incorporation of the stable isotope into downstream metabolites of glutamine, such as glutamate and TCA cycle intermediates.
-
Data Analysis: The fractional enrichment of labeled metabolites is calculated to determine the extent of glutamine utilization in the presence and absence of this compound.
-
Visualizing the Mechanisms and Workflows
To better understand the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Inhibition of key steps in glutamine metabolism.
Caption: Workflow for in vivo validation of this compound.
Caption: Mechanism of GlnRS and its inhibition by this compound.
Future Directions and Conclusion
While direct in vivo validation data for this compound is not yet widely available, its classification as a potent GlnRS inhibitor provides a strong rationale for its investigation as a therapeutic agent. The experimental framework outlined in this guide, drawing from the successful validation of other glutamine metabolism inhibitors, offers a clear path forward. By employing robust preclinical models and advanced metabolic analysis techniques, the in vivo efficacy and mechanism of action of this compound can be thoroughly characterized. This will be a critical step in determining its potential for clinical development and its place in the growing arsenal of therapies targeting cancer metabolism.
References
- 1. targetmol.cn [targetmol.cn]
- 2. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
Comparative Analysis of Gln-AMS TFA and its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of Gln-AMS TFA and its analogs as inhibitors of glutaminyl-tRNA synthetase (GlnRS). This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes the underlying biochemical pathways and experimental workflows.
This compound is a stable analog of glutaminyl-adenylate and acts as an inhibitor of glutaminyl-tRNA synthetase (GlnRS), an essential enzyme in protein biosynthesis.[1] Its ability to mimic the transition state of the aminoacylation reaction makes it a valuable tool for studying GlnRS function and a potential starting point for the development of novel antimicrobial agents. This guide will delve into a comparative analysis of this compound and other known analogs, providing a clear overview of their inhibitory potencies.
Performance Comparison of GlnRS Inhibitors
The inhibitory activities of this compound and its analogs against glutaminyl-tRNA synthetase (GlnRS) are summarized in the table below. The data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), highlight the structure-activity relationships within this class of compounds.
| Compound | Type | Target | Ki | Reference |
| This compound | Glutaminyl-adenylate analog | Glutaminyl-tRNA Synthetase (GlnRS) | 1.32 µM | [1] |
| Glutaminol adenylate | Glutaminyl-adenylate analog | Glutaminyl-tRNA Synthetase (GlnRS) | 280 nM (vs. Gln), 860 nM (vs. ATP) | [2] |
| Glutaminol adenylate methyl phosphate ester | Glutaminyl-adenylate analog | Glutaminyl-tRNA Synthetase (GlnRS) | ~10 µM | [2] |
| 5'-O-[N-(L-glutaminyl) sulfamoyl]adenosine (QSI) | Glutaminyl-adenylate analog | Glutaminyl-tRNA Synthetase (GlnRS) | 1.3 µM | [3] |
| Glutamyl-beta-ketophosphonate-adenosine (Glu-KPA) | Glutamyl-adenylate analog | Glutaminyl-tRNA Synthetase (GlnRS) | 2.8 mM (weak inhibitor) | [4] |
| Glutaminyl-beta-ketophosphonate-adenosine (Gln-KPA) | Glutaminyl-adenylate analog | Glutaminyl-tRNA Synthetase (GlnRS) | 0.65 mM (weak inhibitor, average Ki) | [4] |
Mechanism of Action: Mimicking the Transition State
This compound and its analogs are competitive inhibitors that target the active site of GlnRS. They function as stable mimics of the glutaminyl-adenylate intermediate formed during the first step of the aminoacylation reaction. By binding tightly to the enzyme, these analogs block the subsequent transfer of glutamine to its cognate tRNA, thereby inhibiting protein synthesis.
Caption: Mechanism of GlnRS inhibition by this compound and its analogs.
Experimental Protocols
The following provides a generalized protocol for determining the inhibitory activity of compounds against GlnRS. This method is based on monitoring the aminoacylation of tRNA.
Principle: The assay measures the incorporation of a radiolabeled amino acid (e.g., [³H]-Glutamine) into its cognate tRNA, catalyzed by GlnRS. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Purified GlnRS enzyme
-
tRNA specific for glutamine (tRNAGln)
-
[³H]-Glutamine
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Inhibitor compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and [³H]-Glutamine.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (or vehicle control) to the reaction mixture.
-
Enzyme and tRNA Addition: Initiate the reaction by adding purified GlnRS enzyme and tRNAGln.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding cold TCA. This will precipitate the tRNA and any radiolabeled glutamine that has been attached to it.
-
Filtration: Filter the reaction mixture through glass fiber filters. The precipitated tRNA will be retained on the filters, while unincorporated [³H]-Glutamine will pass through.
-
Washing: Wash the filters with cold TCA to remove any remaining unincorporated radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of Gln-tRNAGln formed. Plot the reaction rate against the inhibitor concentration to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentrations and Km values are known.
Caption: Workflow for determining the inhibitory activity against GlnRS.
References
- 1. How glutaminyl-tRNA synthetase selects glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of glutaminyl adenylate analogues that are inhibitors of glutaminyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of beta-ketophosphonate analogs of glutamyl and glutaminyl adenylate, and selective inhibition of the corresponding bacterial aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments in Gln-AMS TFA Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of essential control experiments for investigating glutamine (Gln) metabolism using Accelerator Mass Spectrometry (AMS) with Trifluoroacetic Acid (TFA). This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key cellular pathways and workflows to ensure the robustness and validity of your research findings.
The study of glutamine metabolism, a cornerstone of cancer research and other proliferative diseases, often employs stable isotope tracing with molecules like ¹⁴C-labeled glutamine. Accelerator Mass Spectrometry (AMS) offers unparalleled sensitivity for detecting these isotopes, making it a powerful tool for tracing metabolic fates. When coupled with liquid chromatography (LC) for metabolite separation, Trifluoroacetic Acid (TFA) is a common mobile phase additive. However, its use necessitates specific controls to ensure data integrity. This guide details the critical control experiments required for reliable Gln-AMS TFA studies.
Comparative Analysis of Control Experiments
To ensure the accuracy and reproducibility of this compound studies, a panel of control experiments is indispensable. The following tables summarize the purpose and expected outcomes of these controls, providing a framework for robust experimental design.
| Control Category | Specific Control | Purpose | Expected Outcome/Readout | Alternative Controls |
| Biological Controls | Vehicle Control | To assess the effect of the solvent used to dissolve a test compound. | No significant change in glutamine metabolism compared to untreated cells. | Different solvent with known inert properties. |
| Unlabeled Glutamine | To differentiate between metabolites derived from the labeled tracer and those from endogenous pools. | No ¹⁴C signal detected in downstream metabolites. | Tracing with other labeled nutrients (e.g., ¹³C-glucose) to assess pathway specificity. | |
| No-Cell Control | To identify background signal and potential contamination in the media and analytical system. | No detectable levels of intracellular metabolites or ¹⁴C incorporation. | Media-only samples processed in parallel. | |
| Genetic Manipulation Controls | Scrambled/Non-targeting siRNA | To control for off-target effects of siRNA-mediated gene knockdown and the transfection process itself.[1][2][3][4][5] | No significant change in the expression of the target gene or glutamine metabolism compared to untransfected or mock-transfected cells. | Mock transfection (transfection reagent only). |
| Analytical Controls | Blank Injection (LC-AMS) | To check for carryover from previous samples in the LC-MS system. | No detectable peaks corresponding to the analytes of interest. | Injection of the highest concentration standard followed by multiple blanks. |
| Quality Control (QC) Samples | To monitor the performance and reproducibility of the LC-AMS method. | Analyte concentrations should fall within a predefined acceptance range (e.g., ±15% of the nominal value). | N/A |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for essential experiments in this compound studies, incorporating the necessary controls.
Protocol 1: ¹⁴C-Glutamine Tracing in Cell Culture
Objective: To trace the metabolic fate of glutamine in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
¹⁴C-L-Glutamine
-
Unlabeled L-Glutamine
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Treatment (if applicable):
-
Labeling:
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glutamine into downstream metabolites.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a cold extraction solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Separate the polar and non-polar metabolites using a chloroform/water partition.
-
-
Analysis:
-
Analyze the polar fraction using LC-AMS to identify and quantify ¹⁴C-labeled metabolites.
-
Use a scintillation counter to determine the total ¹⁴C incorporation into different fractions (e.g., protein, nucleic acids, lipids).
-
Protocol 2: LC-AMS Analysis with TFA
Objective: To separate and quantify ¹⁴C-labeled metabolites.
Instrumentation and Reagents:
-
Liquid Chromatography system coupled to an Accelerator Mass Spectrometer (LC-AMS)
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Metabolite standards (labeled and unlabeled)
Procedure:
-
Method Validation:
-
Establish the linearity, accuracy, and precision of the method using standard curves of known concentrations of the metabolites of interest.
-
Assess for matrix effects by comparing the signal of standards in solvent versus in a biological matrix.
-
TFA Ion Suppression Control: While TFA is excellent for chromatography, it can suppress ionization in the mass spectrometer.[8][11][12][13][14][15][16][17] To mitigate this, consider:
-
Using a lower concentration of TFA (e.g., 0.05%).[16]
-
Using an alternative ion-pairing agent like difluoroacetic acid (DFA) or formic acid (FA), though chromatographic performance may vary.
-
Employing post-column addition of a reagent like ammonium hydroxide to reduce the ion-suppressing effects of TFA.[3]
-
-
-
Sample Analysis:
-
Inject the extracted metabolite samples onto the LC-AMS system.
-
Run a gradient of Mobile Phase B to separate the metabolites.
-
The AMS will detect the amount of ¹⁴C in the eluting compounds.
-
-
Data Analysis:
-
Identify metabolites by comparing their retention times to those of known standards.
-
Quantify the amount of ¹⁴C in each metabolite peak to determine the metabolic flux.
-
Visualizing the Framework: Pathways and Workflows
Understanding the underlying biological processes and the experimental design is facilitated by visual representations.
Signaling Pathways in Glutamine Metabolism
Glutamine metabolism is tightly regulated by key signaling pathways, particularly in cancer cells. The following diagrams illustrate the central roles of the c-Myc and mTOR pathways.
Experimental Workflow
A well-defined workflow is essential for the systematic execution of this compound studies.
By implementing these comprehensive control experiments and adhering to detailed protocols, researchers can confidently and accurately delineate the role of glutamine metabolism in their models, paving the way for novel therapeutic strategies.
References
- 1. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Glutamine metabolism and signaling in the liver. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchwith.njit.edu [researchwith.njit.edu]
- 15. halocolumns.com [halocolumns.com]
- 16. researchgate.net [researchgate.net]
- 17. Straight dope on using trifluoroacetic acid (TFA) with MS? - Chromatography Forum [chromforum.org]
Safety Operating Guide
Proper Disposal Procedures for Gln-AMS TFA
The proper disposal of Gln-AMS TFA (Glutaminyl-Aminomethylsulfonate Trifluoroacetate) is governed by the hazardous properties of its trifluoroacetate (TFA) component. As a strong acid and a member of the per- and polyfluoroalkyl substances (PFAS) family, TFA waste must be handled as hazardous chemical waste.[1][2][3] The following procedures provide essential safety and logistical information for researchers and laboratory personnel.
Key Data and Hazard Information
The primary hazard associated with this compound is the trifluoroacetic acid salt. The peptide component itself is not typically classified as hazardous, but the overall waste must be treated according to the TFA guidelines.
| Property | Data |
| Chemical Name | Gln-AMS (Trifluoroacetate salt) |
| Primary Hazard | Trifluoroacetic Acid (TFA) component. Causes severe skin burns, eye damage, and is harmful if inhaled.[4] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[4] TFA is recognized as a persistent "forever chemical" that accumulates in the environment.[5][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases, reducing agents, acids, and metals.[1][4] Trifluoroacetic acid waste should be segregated from all incompatibles.[1] |
| Disposal Regulation | Must be disposed of as hazardous waste through an approved waste disposal plant or institutional Environmental Health & Safety (EH&S) program.[1][4] Do not pour down the drain. [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[4] All handling of TFA and its waste should be conducted inside a properly functioning chemical fume hood.[1] |
Operational and Disposal Protocols
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound waste and contaminated materials.
Protocol 1: Standard Waste Collection and Disposal
This protocol outlines the routine procedure for collecting and disposing of this compound waste, including residual solids and solutions.
Methodology:
-
Wear Appropriate PPE: Before handling the waste, put on chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Prepare a Hazardous Waste Container:
-
Obtain a designated hazardous waste container that is compatible with acidic waste (e.g., glass or high-density polyethylene).[1]
-
The container must have a secure, tight-fitting lid.
-
Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound" or "Trifluoroacetic Acid Waste") and the concentration. Avoid using abbreviations.[1]
-
-
Transfer Waste:
-
Carefully transfer the this compound waste into the labeled container using a funnel or other appropriate tools to prevent spillage.
-
This includes any unused stock solutions or waste generated from experiments.
-
-
Dispose of Contaminated Materials:
-
Disposable items that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated paper towels, must also be treated as hazardous waste.[2]
-
Place these solid waste items in a separate, clearly labeled hazardous waste bag or container.
-
-
Secure and Store the Container:
-
Arrange for Disposal:
-
Once the container is full or ready for pickup, complete an online Chemical Waste Collection Request through your institution's Environmental Health & Safety (EH&S) department.[1]
-
Protocol 2: Minor Spill Cleanup Procedure (<500 mL)
This protocol details the steps for managing a small, contained spill of this compound solution.
Methodology:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Ensure Proper Ventilation: If not already working in one, ensure the area is well-ventilated. All cleanup should be performed within a chemical fume hood if possible.[1]
-
Contain the Spill: Use a spill kit or inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to confine the spill to a small area.[1]
-
Neutralize (Optional and with Caution): For very small spills, some protocols allow for neutralization. Take up the spill with a liquid-absorbent and neutralizing material (e.g., Chemizorb® H⁺). Note: Always add neutralizing agent slowly and be aware of potential reactions. For TFA, neutralization is often bypassed in favor of direct absorption and disposal.
-
Collect Spill Debris:
-
Carefully collect the absorbent material and any contaminated debris.
-
Double-bag the waste in clear plastic bags.[1]
-
Label the bag as hazardous waste, clearly identifying the contents.
-
-
Decontaminate the Area: Wipe the spill area with a suitable cleaning agent and then with water. Dispose of the cleaning materials as hazardous waste.
-
Request Waste Pickup: Arrange for the disposal of the spill cleanup waste through your institution's EH&S department.[1]
-
Report the Incident: Complete and submit an incident report form as required by your institution.[1]
For large spills (>500 mL) or any spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EH&S.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. amherst.edu [amherst.edu]
- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. TFA: The ‘Forever Chemical’ in European Mineral Waters | PAN Europe [pan-europe.info]
- 6. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
